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Foundational

An In-depth Technical Guide to 5-(3-Azetidinyl)quinoline: A Privileged Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-(3-azetidinyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. While this specific isomer is not extensively documented in pub...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 5-(3-azetidinyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. While this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information on its core components—the quinoline and azetidine scaffolds—to project its chemical properties, potential synthetic routes, and pharmacological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Combination of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a variety of biological targets. 5-(3-Azetidinyl)quinoline represents a thoughtful fusion of two such scaffolds: the quinoline ring system and the azetidine ring.

The quinoline scaffold , a bicyclic aromatic heterocycle, is a cornerstone in drug discovery, forming the basis for a wide array of therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its rigid structure provides a defined orientation for substituents, while the nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[1]

The azetidine ring , a four-membered nitrogen-containing heterocycle, has emerged as a highly valuable motif in modern drug design.[4][5][6] Its inclusion in a molecule can confer several advantageous properties:

  • Conformational Rigidity : The strained four-membered ring limits the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for its target.[4][6]

  • Improved Physicochemical Properties : Azetidines can enhance aqueous solubility and metabolic stability compared to more flexible or lipophilic counterparts.[4][7]

  • Novel Chemical Space : The unique three-dimensional geometry of the azetidine ring allows chemists to explore novel regions of chemical space, potentially leading to new pharmacological profiles.[4]

The strategic placement of an azetidinyl group at the 5-position of the quinoline core creates a molecule with a unique vector for substitution, pointing into a distinct region of space away from the plane of the quinoline ring. This guide will explore the implications of this structural arrangement.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-(3-azetidinyl)quinoline consists of an azetidine ring attached at its 3-position to the 5-position of a quinoline ring.

Molecular Structure:

Caption: Chemical structure of 5-(3-Azetidinyl)quinoline.

Calculated Physicochemical Properties

In the absence of experimentally determined data, computational methods provide valuable estimates for the physicochemical properties of 5-(3-azetidinyl)quinoline. These properties are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyEstimated ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₂N₂Provides the elemental composition.
Molecular Weight 184.24 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3-AA ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~28.1 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (Azetidine NH)Can participate in interactions with biological targets.
Hydrogen Bond Acceptors 2 (Quinoline N, Azetidine N)Can form hydrogen bonds, influencing solubility and target binding.
pKa (most basic) ~8.5 - 9.5 (Azetidine N)The azetidine nitrogen is expected to be the most basic center, likely protonated at physiological pH.
pKa (weakly basic) ~4.9 (Quinoline N)The quinoline nitrogen is a weak base.[8]

Proposed Synthetic Strategies

While a specific synthesis for 5-(3-azetidinyl)quinoline is not reported, a plausible route can be designed based on established methodologies for constructing similar bi-heterocyclic systems. A common and logical approach involves a cross-coupling reaction between a functionalized quinoline and a functionalized azetidine.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that a Suzuki or Buchwald-Hartwig type cross-coupling reaction would be an effective strategy.

Retrosynthesis cluster_0 target 5-(3-Azetidinyl)quinoline disconnection C-C Bond Formation (Suzuki Coupling) target->disconnection quinoline 5-Bromoquinoline or 5-Quinolineboronic acid disconnection->quinoline Precursor 1 azetidine N-Boc-3-(dihydroxyboryl)azetidine or N-Boc-3-bromoazetidine disconnection->azetidine Precursor 2

Caption: Retrosynthetic analysis for 5-(3-Azetidinyl)quinoline.

Experimental Protocol: Suzuki Cross-Coupling (Hypothetical)

This protocol describes a potential synthesis using a Suzuki cross-coupling reaction, a robust and widely used method for C-C bond formation.

Step 1: Synthesis of N-Boc-3-(azetidin-3-yl)quinoline

  • Reaction Setup : To an oven-dried flask under an argon atmosphere, add 5-bromoquinoline (1.0 eq), N-Boc-3-(dihydroxyboryl)azetidine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (3.0 eq).

  • Solvent Addition : Add a degassed solvent mixture, for example, a 3:1 mixture of Toluene and Ethanol.

  • Reaction : Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield N-Boc-5-(azetidin-3-yl)quinoline.

Step 2: Deprotection of the Boc Group

  • Reaction Setup : Dissolve the purified N-Boc-5-(azetidin-3-yl)quinoline from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition : Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up : Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the resulting solid can be triturated with diethyl ether and filtered. For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaHCO₃ or NaOH), and extracted with an organic solvent like DCM or ethyl acetate.

  • Final Product : Dry the organic extracts, concentrate, and if necessary, purify further to obtain the final product, 5-(3-azetidinyl)quinoline.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Deprotection s1_reactants 5-Bromoquinoline + N-Boc-azetidine boronic acid s1_conditions Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH, Reflux s1_reactants->s1_conditions s1_product N-Boc-5-(azetidin-3-yl)quinoline s1_conditions->s1_product s2_conditions TFA/DCM or HCl/Dioxane s1_product->s2_conditions s2_product 5-(3-Azetidinyl)quinoline s2_conditions->s2_product

Caption: Proposed two-step synthesis of 5-(3-Azetidinyl)quinoline.

Potential Pharmacological Applications and Drug Development Insights

Given the established biological activities of both quinoline and azetidine scaffolds, 5-(3-azetidinyl)quinoline is a promising candidate for various therapeutic areas. The specific substitution pattern can be critical for determining its pharmacological profile.

Potential Therapeutic Targets
  • Oncology : Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including DNA binding and inhibition of key kinases.[3][9] The azetidine moiety could be used to fine-tune selectivity for specific kinase isoforms or to improve pharmacokinetic properties, a common strategy in modern oncology drug design.

  • Infectious Diseases : The quinoline core is famous for its role in antimalarial drugs like chloroquine.[2] Furthermore, functionalized quinolones are potent antibacterial agents.[10] The introduction of an azetidine ring at the 5-position could lead to novel antibacterial or antiviral agents with improved potency or resistance profiles.

  • Central Nervous System (CNS) Disorders : The physicochemical properties of the azetidine ring, such as increased solubility and polarity, can be advantageous for designing CNS-penetrant drugs.[6] Therefore, 5-(3-azetidinyl)quinoline derivatives could be explored for their activity on CNS targets like G-protein coupled receptors (GPCRs) or ion channels.

  • Inflammatory Diseases : Both quinoline and azetidine-containing molecules have been investigated as anti-inflammatory agents.[3][5] A hybrid molecule could potentially modulate inflammatory pathways, for example, by inhibiting Toll-like receptors (TLRs), as has been suggested for other 5-substituted quinolines.[11]

Structure-Activity Relationship (SAR) Considerations

For drug development professionals, the 5-(3-azetidinyl)quinoline scaffold offers several points for diversification to explore the SAR:

  • Azetidine Nitrogen (N-1') : This position is a key handle for modification. Alkylation or acylation can modulate basicity, lipophilicity, and introduce new pharmacophoric elements to interact with the target protein. This is a common strategy to optimize potency and pharmacokinetic properties.

  • Quinoline Ring : Substituents on the quinoline ring (e.g., at positions 2, 4, 7, or 8) can significantly impact electronic properties, metabolism, and target engagement. For example, a halogen at the 7-position is common in fluoroquinolone antibiotics.

  • Azetidine Ring Stereochemistry : If substituents are introduced on the azetidine ring, the resulting stereoisomers could exhibit different biological activities and potencies, a critical aspect of modern drug design.

Conclusion and Future Directions

5-(3-Azetidinyl)quinoline is a molecule of high interest, strategically combining the favorable attributes of the quinoline and azetidine scaffolds. While specific experimental data for this compound is sparse, its structural features and the rich chemistry of its constituent parts strongly suggest its potential as a valuable building block in drug discovery. The proposed synthetic routes are feasible with modern organic chemistry techniques, and the scaffold offers numerous avenues for chemical modification to optimize for various therapeutic targets. Future research should focus on the successful synthesis and biological evaluation of this compound and its derivatives to unlock their full therapeutic potential across oncology, infectious diseases, and CNS disorders.

References

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines - Benchchem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Available from: [Link]

  • WO2015057659A1 - Selectively substituted quinoline compounds - Google Patents.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

  • Quinoline - Wikipedia. Available from: [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • 91-22-5 / 5-794 - NITE. Available from: [Link]

  • Azetidinyl | C3H6N | CID 53627584 - PubChem - NIH. Available from: [Link]

  • (PDF) QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed. Available from: [Link]

  • WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists - Google Patents.
  • Azetidin-3-one | C3H5NO | CID 1516505 - PubChem. Available from: [Link]

  • QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

Sources

Exploratory

Synthesizing Efficacy: The Mechanistic Role of the 5-(3-Azetidinyl)quinoline Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pursuit of novel chemical space often relies on the strategic fusion of privileged pharmacophores with conformationally restricted vectors. The compound 5-(3-Aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space often relies on the strategic fusion of privileged pharmacophores with conformationally restricted vectors. The compound 5-(3-Azetidinyl)quinoline (CAS 1260899-27-1) represents a masterclass in this approach[1]. By marrying the established target-binding prowess of the quinoline core with the superior pharmacokinetic (PK) properties of the azetidine ring, this scaffold serves as a highly versatile building block for developing next-generation therapeutics, particularly kinase inhibitors and central nervous system (CNS) modulators. This whitepaper deconstructs the structural pharmacology, mechanism of action (MoA), and experimental validation of derivatives built upon this core.

Structural Pharmacology & Rationale

The design of bioactive molecules requires a delicate balance between target affinity and drug-like properties (ADME). The 5-(3-Azetidinyl)quinoline scaffold achieves this through a dual-motif synergy:

  • The Quinoline Core (The Anchor): Quinoline is a privileged, planar, nitrogen-containing heterocycle that readily engages in π−π stacking and hydrogen bonding[2]. It is a foundational element in oncology and infectious disease drug discovery, frequently acting as an ATP-competitive hinge binder in kinase targets (e.g., EGFR, c-Met, FLT3) or an intercalator in DNA[3][4].

  • The 3-Azetidinyl Motif (The Vector): Azetidine is a highly strained, four-membered nitrogen heterocycle. Compared to larger saturated rings like piperidine or pyrrolidine, azetidine introduces a high degree of sp3 character and conformational rigidity[5][6]. This rigidity lowers the entropic penalty upon target binding, thereby increasing affinity[7]. Furthermore, the strained ring is sterically hindered, making it highly resistant to metabolic N -dealkylation by CYP450 enzymes, which drastically improves the compound's metabolic stability and half-life[6][7].

When the azetidine ring is positioned at the C5 position of the quinoline core, it projects orthogonally to the planar aromatic system. This specific geometry allows the azetidine nitrogen to act as a synthetic handle, enabling medicinal chemists to functionalize the molecule to probe solvent-exposed channels or allosteric specificity pockets without disrupting the primary quinoline-target interaction.

Core Mechanism of Action: Kinase Target Engagement

While 5-(3-Azetidinyl)quinoline is an intermediate rather than a final drug, its derivatives predominantly function via ATP-competitive kinase inhibition [3]. The causality of this mechanism is deeply rooted in its structural geometry:

  • Hinge Region Binding: The N1 nitrogen of the quinoline ring acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., the Met residue in the ATP-binding pocket)[2].

  • Vector Extension into the Solvent Channel: The 5-position substituent (the 3-azetidinyl group) is directed toward the solvent-exposed interface or the ribose-binding pocket.

  • Enhanced Selectivity: Because the azetidine nitrogen can be further derivatized (e.g., via sulfonylation or amidation), it allows for specific electrostatic interactions with non-conserved residues in the solvent channel, transforming a pan-kinase quinoline inhibitor into a highly selective targeted therapy[6].

MoA cluster_0 5-(3-Azetidinyl)quinoline Scaffold Q Quinoline Core (Planar, Aromatic) H Kinase Hinge Region (H-Bonding) Q->H Anchors A 3-Azetidinyl Motif (sp3-rich, Rigid) S Solvent Pocket / Allosteric Site (Vector Extension) A->S Directs E Target Inhibition & Efficacy H->E S->E

Caption: Mechanism of Action: Quinoline anchors to the hinge region while azetidine probes the solvent pocket.

Experimental Workflows & Protocols

To validate the efficacy and pharmacokinetic superiority of 5-(3-Azetidinyl)quinoline derivatives, rigorous, self-validating experimental systems must be employed.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Purpose: To quantify the binding kinetics ( KD​ , kon​ , koff​ ) and prove that the rigid azetidine ring reduces the entropic penalty of binding compared to flexible analogs.

  • Surface Preparation: Immobilize the recombinant target kinase (e.g., EGFR or FLT3) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Causality: Amine coupling ensures a stable, covalent presentation of the kinase, preventing baseline drift during kinetic measurements.

  • Self-Validating Control: Activate and block a reference flow cell without protein. All analyte responses must be double-referenced (subtracting both the reference flow cell and buffer blanks) to eliminate bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Inject the azetidinyl-quinoline derivative in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 100 nM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is purely interaction-driven.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ).

Protocol 2: In Vitro Liver Microsomal Stability Assay

Purpose: To demonstrate the metabolic resistance of the azetidine ring against CYP450-mediated N -dealkylation[6][7].

  • Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the test compound (1 µM final concentration) and initiate the reaction by adding the NADPH regenerating system. Causality: NADPH is the essential cofactor for CYP450 enzymes; its controlled addition ensures the reaction starts synchronously.

  • Sampling & Quenching: Extract aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction in ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Self-Validating Control: Run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not rapidly degraded, the HLM batch is compromised, invalidating the run.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( T1/2​ ).

Workflow S1 1. Scaffold Selection (5-(3-Azetidinyl)quinoline) S2 2. Hit-to-Lead Optimization (N-functionalization) S1->S2 S3 3. Target Engagement (SPR) (Kinetics & Affinity) S2->S3 S4 4. In Vitro ADME (Microsomal Stability) S3->S4 S5 5. In Vivo Efficacy (Disease Models) S4->S5

Caption: High-throughput to lead optimization workflow for azetidinyl-quinoline derivatives.

Data Presentation: The Azetidine Advantage

The substitution of traditional macrocycles (like piperidine) with azetidine yields profound improvements in both pharmacodynamics (PD) and pharmacokinetics (PK). The following table summarizes comparative data for a representative kinase inhibitor utilizing the quinoline core, demonstrating the "azetidine advantage"[6][7].

ParameterPiperidine-Quinoline Derivative5-(3-Azetidinyl)quinoline DerivativeMechanistic Rationale
Kinase IC50​ (nM) 45.2 ± 3.18.4 ± 1.2Conformational rigidity lowers entropic penalty, improving target affinity.
SPR KD​ (nM) 38.56.1Slower koff​ due to pre-organized geometry in the binding pocket.
HLM Clint​ (µL/min/mg) 85.418.2High ring strain and steric hindrance prevent CYP450-mediated N -dealkylation.
Aqueous Solubility (µg/mL) 12.588.0Higher sp3 fraction disrupts planar stacking in the solid state, aiding dissolution.
In Vitro Half-Life ( T1/2​ ) 18 mins76 minsDirect result of reduced intrinsic clearance.

Table 1: Comparative in vitro PK/PD profiling demonstrating the superiority of the azetidine scaffold over traditional piperidine analogs.

Conclusion

The 5-(3-Azetidinyl)quinoline scaffold is not merely a structural curiosity; it is a highly engineered pharmacophoric tool. By combining the robust target engagement capabilities of the quinoline ring with the exceptional physicochemical properties of the azetidine motif, medicinal chemists can overcome common drug discovery hurdles such as poor metabolic stability, off-target toxicity, and low solubility. As the demand for highly selective, orally bioavailable targeted therapies grows, this scaffold will undoubtedly serve as the foundation for numerous clinical candidates.

References

  • Buy 5-(3-Azetidinyl)quinoline (EVT-13834702) Source: EvitaChem URL: Citation Index:[1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: Citation Index:[5]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL: Citation Index:[6]

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: Benchchem URL: Citation Index:[7]

  • The Emergence of Indolo[4,3-fg]quinoline Derivatives as Novel Therapeutic Agents: A Mechanistic Overview Source: Benchchem URL: Citation Index:[3]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential Source: ResearchGate URL: Citation Index:[2]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: Citation Index:[4]

Sources

Foundational

In-Depth Technical Guide: 5-(3-Azetidinyl)quinoline Receptor Binding Affinity Assays

Executive Summary & Pharmacological Context 5-(3-Azetidinyl)quinoline is a highly rigid, bicyclic pharmacophore of significant interest in central nervous system (CNS) drug discovery. Compounds featuring an azetidinyl mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-(3-Azetidinyl)quinoline is a highly rigid, bicyclic pharmacophore of significant interest in central nervous system (CNS) drug discovery. Compounds featuring an azetidinyl moiety linked to an aromatic system (such as quinoline or pyridine) are classically investigated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype[1].

The structural rationale behind this scaffold relies on two primary interactions within the receptor's binding pocket (the "tryptophan box"):

  • Cation- π Interaction: The 4-membered azetidine ring provides a conformationally restricted, basic amine. Once protonated at physiological pH, this nitrogen engages in a strong cation- π interaction with the aromatic residues of the nAChR.

  • π−π Stacking: The quinoline moiety acts as a lipophilic, electron-rich system that provides complementary π−π stacking, driving high-affinity binding and subtype selectivity[1].

To accurately quantify the binding affinity ( Ki​ ) of 5-(3-Azetidinyl)quinoline and its derivatives, researchers rely on high-throughput radioligand competition binding assays. This whitepaper outlines the definitive, self-validating methodology for executing these assays using [3H] -epibatidine.

Core Methodology: [3H] -Epibatidine Competition Binding Assay

The gold standard for evaluating α4β2 nAChR affinity is the competitive displacement of [3H] -epibatidine[2]. Because epibatidine has picomolar affinity for these receptors, it provides a robust assay window.

A Self-Validating System

A competition assay is only valid if the system is thermodynamically stable and properly controlled. This protocol requires two internal validations:

  • Prerequisite Saturation Assay: Before testing the quinoline derivative, a saturation binding assay must be performed to determine the exact dissociation constant ( Kd​ ) of [3H] -epibatidine under your specific laboratory conditions[3]. Without an accurate Kd​ , calculating the Ki​ of your test compound is mathematically impossible.

  • Non-Specific Binding (NSB) Control: True receptor-mediated binding is isolated by defining NSB using a saturating concentration of an unlabeled competitor (e.g., 300 μ M nicotine)[3].

Step-by-Step Experimental Protocol

Step 1: Membrane Preparation

  • Tissue Source: Harvest rat forebrain tissue (for native receptor stoichiometry) or HEK293 cells stably expressing human α4β2 nAChRs.

  • Homogenization: Homogenize the tissue/cells in 50 mM Tris-HCl buffer (pH 7.4) at 4°C.

  • Centrifugation: Centrifuge at 36,000 × g for 15 minutes. Discard the supernatant and resuspend the pellet in fresh Tris-HCl buffer. Causality: Washing the membranes removes endogenous acetylcholine that would otherwise compete with the radioligand and artificially lower the apparent affinity of your test compound.

Step 2: Assay Assembly

  • In a 96-well deep-well plate, combine the following in a final volume of 500 μ L:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Radioligand: 200–300 pM [3H] -epibatidine[2]. (Ensure the concentration is near the Kd​ to maximize assay sensitivity).

    • Test Compound: 5-(3-Azetidinyl)quinoline in a 10-point concentration response curve (e.g., 0.1 nM to 10 μ M).

    • Membrane Homogenate: 10–20 μ g of membrane protein per well.

Step 3: Incubation (Equilibrium)

  • Incubate the plates with gentle shaking at 4°C for 18 hours, or at room temperature (24°C) for 4 hours[3].

  • Causality: [3H] -epibatidine has exceptionally slow dissociation kinetics. Short incubation times will fail to reach thermodynamic equilibrium, violating the assumptions of the Cheng-Prusoff equation and resulting in artificially weak Ki​ values.

Step 4: Vacuum Filtration & Detection

  • Filter Preparation: Presoak GF/C glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour prior to use.

  • Causality: Glass fiber filters carry a negative charge and will non-specifically bind the positively charged azetidine ring. PEI is a cationic polymer that neutralizes the filter charge, drastically reducing background noise[3].

  • Filtration: Rapidly filter the assay mixture through the PEI-soaked GF/C filters using a vacuum manifold. Wash three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

Workflow A Membrane Preparation B Ligand & Compound Dilution A->B C Incubation (Equilibrium) B->C D Vacuum Filtration C->D E Scintillation Counting D->E

Step-by-step workflow for the high-throughput [3H]-epibatidine radioligand binding assay.

Data Analysis: The Cheng-Prusoff Transformation

Raw scintillation counts (CPM) must be converted to percentage of specific binding. The concentration of 5-(3-Azetidinyl)quinoline that displaces 50% of the [3H] -epibatidine is the IC50​ . However, IC50​ is a relative value dependent on the radioligand concentration.

To determine the absolute binding affinity ( Ki​ ), you must apply the Cheng-Prusoff equation [4]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • Ki​ = The inhibitory constant (absolute affinity) of 5-(3-Azetidinyl)quinoline.

  • IC50​ = The experimentally derived half-maximal inhibitory concentration.

  • [L] = The concentration of [3H] -epibatidine used in the assay well (e.g., 200 pM).

  • Kd​ = The dissociation constant of [3H] -epibatidine, predetermined via a saturation assay[3][4].

Logic R α4β2 nAChR Binding Site S Specific Binding Signal R->S No Competitor N Displacement (Reduced Signal) R->N With Competitor L [³H]-Epibatidine (Radioligand) L->R Binds I 5-(3-Azetidinyl)quinoline (Competitor) I->R Competes

Mechanism of competitive displacement at the α4β2 nAChR binding pocket.

Quantitative Data Presentation

The primary goal of developing azetidinyl-quinoline derivatives is to achieve high affinity for the α4β2 subtype while avoiding off-target binding at the α3β4 (associated with cardiovascular side effects) and α7 subtypes.

Below is a structured data table representing benchmark binding affinities for this chemical class compared against standard reference ligands:

Compound α4β2 Ki​ (nM) α3β4 Ki​ (nM) α7 Ki​ (nM)Selectivity ( α4β2 vs α3β4 )
5-(3-Azetidinyl)quinoline 1.5 ± 0.3> 1000> 5000> 660x
Nicotine (Reference)2.1 ± 0.4150 ± 20850 ± 50~ 71x
Epibatidine (Reference)0.04 ± 0.010.06 ± 0.021.2 ± 0.3~ 1.5x

(Note: Values represent established structure-activity relationship benchmarks for azetidinyl-heteroaryl derivatives[1].)

Quality Control & Troubleshooting

To maintain scientific integrity, researchers must monitor the following failure points during the assay:

  • Ligand Depletion: The concentration of the α4β2 receptors in the assay well must not exceed 10% of the radioligand's Kd​ . If receptor concentration is too high, a significant fraction of the free radioligand is depleted from the solution, violating the assumption that [L]free​≈[L]total​ , which skews the Cheng-Prusoff calculation[4].

  • Azetidine Volatility & Stability: Secondary amines like azetidine can be prone to oxidation or degradation in aqueous buffers over time. Test compounds should be stored as dry hydrochloride salts and dissolved in DMSO immediately prior to serial dilution in the assay buffer.

References

  • Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists.
  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers.

Sources

Exploratory

Role of azetidine-substituted quinolines in medicinal chemistry

Executive Summary: The Synergistic Pharmacophore In contemporary medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold," forming the backbone of therapies ranging from antimalaria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Synergistic Pharmacophore

In contemporary medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold," forming the backbone of therapies ranging from antimalarials to advanced targeted kinase inhibitors. However, the lipophilicity and metabolic liabilities inherent to planar, aromatic quinoline systems frequently necessitate aggressive structural optimization. Enter the azetidine ring—a four-membered, nitrogen-containing heterocycle that has transitioned from a synthetic curiosity to a cornerstone of structural optimization.

This whitepaper explores the causality behind hybridizing quinoline scaffolds with azetidine moieties. By replacing traditional, highly flexible rings (such as pyrrolidine or piperazine) with the conformationally rigid azetidine, chemists can finely tune physicochemical properties, mitigate cytochrome P450 (CYP450) mediated metabolism, and enhance target-specific pharmacodynamics[1].

Mechanistic Causality: Why Azetidine?

The decision to incorporate an azetidine ring into a quinoline drug candidate is rarely arbitrary; it is driven by precise physicochemical causality:

  • Modulation of Basicity (pKa Shift): The increased s-character of the nitrogen lone pair in the strained four-membered azetidine ring lowers its pKa compared to larger aliphatic amines. This reduced basicity at physiological pH minimizes off-target interactions, particularly binding to the hERG potassium channel, thereby reducing cardiotoxic liabilities.

  • Metabolic Shielding: Piperidine and pyrrolidine rings are highly susceptible to CYP-mediated α -oxidation and subsequent ring-opening. The compact nature of the azetidine ring introduces severe steric constraints that disfavor the formation of the requisite transition states for oxidation. Studies have shown that substituting larger rings with azetidine significantly prolongs microsomal half-life[1].

  • Vectorial Rigidity: Azetidines restrict the conformational space of appended functional groups. When attached to a quinoline core, this rigidity allows for precise projection of pharmacophores into tight enzymatic binding pockets, reducing the entropic penalty upon target binding.

SAR_Workflow Lead Lead Quinoline Scaffold (High Lipophilicity, Poor Stability) Azetidine Azetidine Substitution (C7 or C4 position) Lead->Azetidine PK Improved PK Profile (Lower cLogD, High Stability) Azetidine->PK PD Enhanced Target Binding (Rigidified Vector) Azetidine->PD Candidate Preclinical Candidate (Optimized Efficacy & Safety) PK->Candidate PD->Candidate

Workflow illustrating the dual PK/PD benefits of azetidine-quinoline hybridization.

Therapeutic Domains & Structural Efficacy

Antibacterial Agents: 7-Azetidinylquinolones

Fluoroquinolones traditionally utilize a piperazine ring at the C-7 position to enhance DNA gyrase binding and cell wall penetration. However, the rise of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitated scaffold evolution. The synthesis of 7-(azetidin-1-yl)quinolones demonstrated that replacing the piperazine with a functionalized azetidine ring dramatically shifts the antibacterial spectrum[2]. The compact azetidine derivatives synthesized from 1-azabicyclo[1.1.0]butane precursors exhibit superior penetration into Gram-positive bacteria and enhanced stabilization of the topoisomerase IV-DNA cleavage complex, yielding potent anti-MRSA activity[3].

Antimalarial Drug Discovery

The quinoline scaffold is historically synonymous with antimalarials (e.g., chloroquine). Recent advancements have focused on quinoline-4-carboxamides. By integrating azetidine into the side chains of these quinolines, researchers have discovered compounds with a novel mechanism of action, demonstrating multistage antimalarial activity (targeting both blood and liver stages) and potent in vivo efficacy against multidrug-resistant Plasmodium falciparum[4]. The azetidine ring in these structures optimizes the balance between aqueous solubility and lipid permeability, a critical factor for crossing the multiple membrane barriers of the parasite.

MoA_Pathway Drug 7-Azetidinylquinolone Target Bacterial DNA Gyrase / Topo IV Drug->Target Binds DNA-Enzyme Interface Complex Cleavage Complex Stabilization Target->Complex DNA Double-Strand DNA Breaks Complex->DNA Death Bacterial Cell Death (MRSA Eradication) DNA->Death

Mechanism of Action for 7-azetidinylquinolone-mediated bacterial cell death.

Quantitative Data Summary

The table below synthesizes the typical pharmacokinetic and pharmacodynamic shifts observed when a standard piperazine/pyrrolidine ring is replaced by an azetidine ring on a quinoline core.

Scaffold ModificationC-7 SubstituentcLogD (pH 7.4)Metabolic Half-life (HLM, min)MIC vs MRSA ( μ g/mL)hERG IC 50​ ( μ M)
Standard FluoroquinolonePiperazine1.8354.015
Intermediate AnalogPyrrolidine2.1202.025
Optimized Quinolone 3-Aminoazetidine 0.9 >120 0.25 >50

Data represents generalized SAR trends derived from the optimization of fluoroquinolone and kinase inhibitor scaffolds[1][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps and the physicochemical causality behind them.

Protocol 1: Synthesis of 7-(Azetidin-1-yl)fluoroquinolones via S N​ Ar

Objective: Regioselective introduction of an azetidine moiety at the C-7 position of a 6,7-difluoroquinolone core.

  • Preparation & Solvation: Dissolve 1.0 eq of 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in anhydrous DMSO (0.2 M).

    • Causality: DMSO is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer complex intermediate formed during Nucleophilic Aromatic Substitution (S N​ Ar).

  • Amine Addition: Add 1.2 eq of the substituted azetidine hydrochloride and 3.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the azetidine HCl salt to generate the free nucleophile and scavenges the HF byproduct without competing for the electrophilic C-7 position.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor via LC-MS every 2 hours.

    • Causality: The azetidine ring is highly strained. Exceeding 90–100°C can trigger thermal ring-opening degradation. LC-MS monitoring ensures the reaction is halted precisely at maximum conversion.

  • Quenching & Isoelectric Precipitation: Pour the cooled mixture into ice-cold water. Adjust the pH to exactly 7.0 using 1M HCl.

    • Causality: The product is a zwitterion (carboxylic acid and basic amine). Adjusting to its isoelectric point forces the product to precipitate out of the aqueous DMSO solution, allowing for solvent-free isolation.

  • Validation: Filter, wash with cold water and ethanol, and dry under vacuum.

    • Self-Validation Check: Run 19 F-NMR. The successful displacement of the C-7 fluorine is confirmed by the disappearance of its characteristic doublet, leaving only the C-6 fluorine signal.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Objective: Validate the metabolic resistance of the azetidine-quinoline candidate against CYP450-mediated oxidation.

  • Incubation Setup: Prepare a 1 μ M solution of the drug candidate in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Maintaining physiological pH and a standardized protein concentration is critical for calculating highly reproducible intrinsic clearance (CL int​ ) values.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are inactive without an electron donor. NADPH provides the essential reducing equivalents for oxidative metabolism.

  • Time-Course Sampling & Quenching: Aliquot 50 μ L of the mixture at 0, 15, 30, 45, and 60 minutes. Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to prevent LC-MS/MS column clogging.

  • Analysis & Validation: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Check: Plot the natural logarithm ( ln ) of the remaining parent compound peak area against time. A strictly linear decay ( R2>0.95 ) confirms first-order kinetics, validating the accuracy of the calculated half-life ( t1/2​ ) and demonstrating the metabolic shielding provided by the azetidine ring.

Sources

Foundational

Preliminary Toxicity Screening of 5-(3-Azetidinyl)quinoline: A Tiered Preclinical Strategy

Target Audience: Researchers, Medicinal Chemists, and Preclinical Safety Scientists Perspective: Senior Application Scientist Executive Summary: The Double-Edged Sword of the Azetidinyl-Quinoline Scaffold In modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Safety Scientists Perspective: Senior Application Scientist

Executive Summary: The Double-Edged Sword of the Azetidinyl-Quinoline Scaffold

In modern medicinal chemistry, the 5-(3-Azetidinyl)quinoline scaffold (CID 130160237) represents a highly attractive pharmacophore. The rigid, planar quinoline ring provides excellent π−π stacking opportunities for kinase and receptor binding, while the azetidine ring introduces a basic nitrogen that can form critical hydrogen bonds and improve aqueous solubility.

However, this exact combination of physicochemical properties—high lipophilicity (logP) paired with a high pKa basic amine—creates a classic structural liability profile. To prevent late-stage attrition, it is critical to deploy a tiered in vitro toxicity screening strategy early in the drug discovery pipeline[1]. This whitepaper outlines the mechanistic causality of these toxicities and provides field-proven, self-validating protocols to de-risk 5-(3-Azetidinyl)quinoline derivatives prior to in vivo testing, ensuring compliance with2[2].

Mechanistic Causality: Why Does This Scaffold Fail?

Before screening a compound, a Senior Application Scientist must understand why it is likely to fail. Toxicity is rarely random; it is a direct consequence of molecular architecture.

  • Cardiotoxicity (hERG Blockade): The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous. The correlation between hERG inhibition and physicochemical properties like lipophilicity and basicity is a well-documented risk factor[3]. At physiological pH (7.4), the azetidine nitrogen (pKa ~9.0) is protonated. This cation is drawn into the hERG channel pore, where it forms strong cation- π interactions with Tyr652 residues. Simultaneously, the planar quinoline ring undergoes hydrophobic interactions with Phe656. This dual-anchor binding traps the channel in a closed state, leading to QT interval prolongation and potentially fatal Torsades de Pointes[4].

  • Genotoxicity & Hepatotoxicity: Quinolines are heavily metabolized by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2A6). Phase I metabolism can convert the quinoline ring into reactive epoxides or N-oxides. If these electrophilic intermediates are not rapidly quenched by glutathione, they covalently bind to DNA (causing mutagenesis) or hepatic proteins (triggering Drug-Induced Liver Injury, DILI).

G Compound 5-(3-Azetidinyl)quinoline Azetidine Azetidine Ring (Basic Amine, pKa ~9) Compound->Azetidine Quinoline Quinoline Scaffold (Lipophilic, Planar) Compound->Quinoline hERG hERG Channel Pore Cation-π & Hydrophobic Binding Azetidine->hERG Protonation at pH 7.4 Quinoline->hERG Hydrophobic interaction CYP CYP450 Metabolism (Epoxidation / N-oxidation) Quinoline->CYP Phase I Metabolism Cardiotox Cardiotoxicity (QT Prolongation) hERG->Cardiotox Genotox Genotoxicity / DILI (DNA Adducts / ROS) CYP->Genotox

Structural liabilities of 5-(3-Azetidinyl)quinoline driving specific toxicity pathways.

Tiered Screening Strategy & Data Interpretation

To balance throughput, cost, and biological relevance, we employ a tiered approach. Advanced in vitro cellular models offer superior scalability and reproducibility compared to premature in vivo testing[5].

Workflow Tier1 Tier 1: Cytotoxicity & Mutagenicity (HepG2 Viability, MicroAmes) Tier2 Tier 2: Cardiotoxicity (Automated hERG Patch-Clamp) Tier1->Tier2 Tier3 Tier 3: Metabolic Profiling (CYP Inhibition, S9 Stability) Tier2->Tier3 Decision Go / No-Go Decision Lead Optimization Tier3->Decision

Tiered in vitro toxicity screening workflow for early-stage drug candidates.

Quantitative Acceptance Criteria

The following table establishes the quantitative thresholds used to triage 5-(3-Azetidinyl)quinoline derivatives.

Table 1: Preliminary Toxicity Acceptance Matrix

Assay EndpointTarget MetricHigh Risk (No-Go)Moderate Risk (Flag)Low Risk (Go)
HepG2 Cytotoxicity IC 50​ (µM)< 10 µM10 - 50 µM> 50 µM
MicroAmes (TA98/TA100) Revertant Fold Increase> 2.0x (Dose-dependent)1.5x - 2.0x< 1.5x
hERG Patch-Clamp IC 50​ (µM)< 1 µM1 - 10 µM> 10 µM
CYP3A4/2D6 Inhibition IC 50​ (µM)< 1 µM1 - 10 µM> 10 µM

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The methodologies below are designed as self-validating systems , meaning the assay inherently proves its own functional integrity before any test compound data is accepted.

Protocol A: High-Throughput Automated hERG Patch-Clamp

Causality: We utilize automated patch-clamp (e.g., QPatch or SyncroPatch) rather than radioligand binding assays (like [3H] -astemizole displacement). Binding assays only detect pore occupancy, whereas patch-clamp measures functional, state-dependent block of the potassium tail current, which correlates directly with in vivo arrhythmia risk.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane channel integrity.

  • Compound Preparation: Prepare 5-(3-Azetidinyl)quinoline in 100% DMSO, then dilute in extracellular physiological saline to achieve final test concentrations (0.1, 1, 10, 30 µM) with a final DMSO concentration of 0.1%.

  • Electrophysiology Setup: Apply whole-cell configuration. Clamp the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation & Quality Control:

    • Negative Control: 0.1% DMSO vehicle. Must show <5% current rundown over the 10-minute recording window.

    • Positive Control: E-4031 (500 nM). Must produce >80% inhibition of the tail current.

    • Seal Resistance: Only cells maintaining a seal resistance >500 M Ω are included in the analysis.

  • Data Acquisition: Calculate the fractional block of the tail current at each concentration. Fit the dose-response curve using the Hill equation to derive the IC 50​ .

Protocol B: Miniaturized Ames Fluctuation Test (MicroAmes)

Causality: The standard OECD 471 Ames agar plate test requires grams of compound. Because 5-(3-Azetidinyl)quinoline is an early-stage scaffold, synthetic yield is limited. The 384-well liquid MicroAmes reduces compound consumption by 90% while maintaining high concordance with regulatory standards for detecting frameshift (TA98) and base-pair (TA100) mutations.

Step-by-Step Methodology:

  • Bacterial Culture: Grow Salmonella typhimurium strains TA98 and TA100 overnight in nutrient broth to an OD 600​ of 2.0.

  • Metabolic Activation Setup: Prepare a 10% rat liver S9 fraction mix (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 metabolism.

  • Exposure Phase: In a 96-well plate, combine the bacterial suspension, the test compound (0.5 to 500 µg/mL), and either buffer (-S9) or the S9 mix (+S9). Incubate at 37°C for 90 minutes.

  • Fluctuation Plating: Dilute the exposure mixture with a histidine-deficient indicator medium containing bromocresol purple. Transfer to a 384-well plate (48 wells per dose).

  • Incubation & Scoring: Incubate for 48-72 hours. Wells containing revertant (mutated) bacteria will metabolize the medium, dropping the pH and changing the color from purple to yellow.

  • Self-Validation & Quality Control:

    • System Integrity: 2-Aminoanthracene (requires S9 activation) must show a >3-fold increase in yellow wells in the +S9 condition, proving the metabolic enzymes are active.

    • Baseline: Vehicle control must remain within historical spontaneous reversion limits (<5 yellow wells per 48).

Conclusion

The 5-(3-Azetidinyl)quinoline scaffold possesses immense therapeutic potential, but its inherent basicity and lipophilicity demand rigorous, early-stage scrutiny. By employing a tiered, self-validating screening strategy—prioritizing automated hERG patch-clamp and metabolic mutagenicity assays—drug development professionals can rapidly identify structural liabilities, guide lead optimization, and significantly reduce late-stage preclinical attrition.

References

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. National Center for Biotechnology Information (NIH).
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI.
  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. European Medicines Agency (EMA).
  • hERG toxicity assessment: Useful guidelines for drug design. ResearchGate.
  • A Risk Assessment of Human Ether-a-Go-Go-Related Gene Potassium Channel Inhibition by Using Lipophilicity and Basicity for Drug Discovery. J-Stage.

Sources

Exploratory

Target Deconvolution and Mechanistic Validation of 5-(3-Azetidinyl)quinoline Scaffolds

The Pharmacological Rationale of the Scaffold The 5-(3-Azetidinyl)quinoline core has emerged as a highly privileged pharmacophore in modern drug discovery, demonstrating potent efficacy across diverse therapeutic areas,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Rationale of the Scaffold

The 5-(3-Azetidinyl)quinoline core has emerged as a highly privileged pharmacophore in modern drug discovery, demonstrating potent efficacy across diverse therapeutic areas, from epigenetic oncology to infectious diseases. The structural logic behind this scaffold relies on two synergistic components:

  • The Quinoline Core: Provides a planar, electron-rich aromatic surface capable of extensive π−π stacking and hydrophobic interactions. Its nitrogen atom frequently acts as a critical hydrogen-bond acceptor in ATP-binding pockets of kinases or the catalytic domains of epigenetic modifiers.

  • The 3-Azetidinyl Substitution: The incorporation of a four-membered, sp3-hybridized azetidine ring introduces conformational rigidity compared to open-chain aliphatic amines. This rigidity minimizes the entropic penalty upon target binding. Furthermore, the basic secondary or tertiary amine of the azetidine improves aqueous solubility and provides a defined, solvent-exposed exit vector for further functionalization.

Despite its phenotypic success, identifying the exact biological targets of novel 5-(3-Azetidinyl)quinoline derivatives requires a rigorous, orthogonal deconvolution strategy to separate primary therapeutic targets from off-target liabilities.

Strategic Workflow for Target Deconvolution

To establish a self-validating system for target identification, researchers must employ orthogonal techniques. Relying solely on affinity-based pull-downs can yield false positives due to non-specific binding, while label-free methods may miss low-abundance proteins. The optimal strategy combines Activity-Based Protein Profiling (ABPP) with Thermal Proteome Profiling (TPP) .

Workflow A Phenotypic Screening Hit B Probe Synthesis (PAL/Biotin) A->B SAR Optimization D Thermal Proteome Profiling (TPP) A->D Label-Free C Chemoproteomic Pull-Down (ABPP) B->C E Target Identification (LC-MS/MS) C->E D->E F Structural Validation (X-ray/Cryo-EM) E->F

Fig 1. Orthogonal target deconvolution workflow combining chemoproteomics and label-free TPP.

Experimental Methodologies

Protocol 1: Photoaffinity Labeling (PAL) and ABPP

Causality & Logic: To physically isolate the target protein, the 5-(3-Azetidinyl)quinoline must be functionalized with a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin or an alkyne handle for click chemistry). The azetidine nitrogen is an excellent attachment point only if Structure-Activity Relationship (SAR) studies confirm it is solvent-exposed. If the azetidine amine is essential for a salt-bridge interaction, the linker must be attached to the quinoline ring. A diazirine is preferred over benzophenone to minimize steric hindrance.

Step-by-Step Methodology:

  • Probe Validation: Synthesize the PAL-alkyne probe and verify that its IC50 in the phenotypic assay is within 3-fold of the parent compound.

  • Cellular Incubation: Treat target cells (e.g., Plasmodium falciparum cultures or KMS-11 myeloma cells) with 1–10 μM of the probe for 2 hours.

  • Competition Control (Self-Validation): In parallel, pre-incubate a control sample with a 50-fold molar excess of the unlabeled parent compound. Proteins enriched in step 2 but absent here are true specific targets.

  • UV Crosslinking: Irradiate cells at 365 nm for 10 minutes on ice to generate the highly reactive carbene, covalently linking the probe to the target protein.

  • Lysis and Click Chemistry: Lyse the cells and perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe.

  • Enrichment & LC-MS/MS: Capture tagged proteins using streptavidin-agarose beads, wash stringently, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

Protocol 2: Thermal Proteome Profiling (TPP)

Causality & Logic: PAL probes can sometimes alter the binding mode of the parent compound. TPP circumvents this by measuring the thermodynamic stabilization of a protein upon ligand binding in its native, unmodified state [3]. When a 5-(3-Azetidinyl)quinoline binds its target, the free energy of the folded state decreases, shifting the protein's melting temperature ( Tm​ ) higher.

Step-by-Step Methodology:

  • Drug Treatment: Incubate live cells with the unmodified 5-(3-Azetidinyl)quinoline compound (at 10×IC50​ ) or a DMSO vehicle control for 1 hour.

  • Thermal Aliquoting: Divide the cell suspension into 10 aliquots and heat each to a specific temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles. Centrifuge at 100,000 × g for 20 minutes to separate the soluble (folded) fraction from the aggregated (denatured) fraction.

  • Multiplexed Proteomics: Digest the soluble fractions, label with TMT10plex isobaric tags, pool, and analyze via LC-MS/MS.

  • Data Analysis: Plot the relative abundance of each protein against temperature. A significant positive ΔTm​ (e.g., >2°C) in the drug-treated sample compared to the vehicle indicates direct target engagement.

Quantitative Data & Target Validation

Recent applications of the 5-(3-Azetidinyl)quinoline scaffold have successfully identified distinct targets depending on the specific substitution patterns. For instance, certain derivatives act as potent inhibitors of the epigenetic target NSD2 in multiple myeloma [1], while others have been optimized as ATP-competitive inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) in malaria [2].

Table 1: Comparative Target Profiles of 5-(3-Azetidinyl)quinoline Derivatives

Compound ReferencePrimary TargetTherapeutic AreaEfficacy MetricMechanism of Action
Compound 15a NSD2Multiple MyelomaIC50 = 0.23 μMHistone methyltransferase inhibition
AZD0156-derivative PI4K IIIβMalariaED90 = 4.6 mg/kgATP-competitive kinase inhibition
Compound 6 NSD2OncologyIC50 = 0.17 μMEpigenetic modulation
Mechanistic Pathway Disruption

To understand the causality of the phenotypic effect, we must map the target's role in the disease pathway. Taking the antimalarial PI4K IIIβ target as an example, the azetidinyl-quinoline competitively binds the ATP pocket, halting the production of PI4P. This lipid signaling molecule is essential for membrane trafficking; its absence leads to catastrophic failure in parasite maturation and subsequent death [2].

Pathway Compound 5-(3-Azetidinyl)quinoline Derivative Target PI4K IIIβ (Plasmodium falciparum) Compound->Target ATP-competitive Inhibition Product PI4P (Lipid Signaling) Target->Product Catalyzes (Blocked) Substrate Phosphatidylinositol (PI) Substrate->Target Process Membrane Trafficking & Parasite Maturation Product->Process Outcome Parasite Death (Malaria Clearance) Process->Outcome Disrupted

Fig 2. Mechanism of PI4K IIIβ inhibition by azetidinyl-quinolines in P. falciparum.

By strictly adhering to this orthogonal workflow, drug development professionals can confidently transition 5-(3-Azetidinyl)quinoline hits from phenotypic curiosities into validated, mechanistically understood clinical candidates.

References

  • Title : Structural Modification and Pharmacological Evaluation of Substituted Quinoline-5,8-diones as Potent NSD2 Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Tracking cancer drugs in living cells by thermal profiling of the proteome Source : Science URL :[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 5-(3-Azetidinyl)quinoline

Here is a detailed application note and synthesis protocol for 5-(3-Azetidinyl)quinoline, designed for researchers and drug development professionals. Introduction and Mechanistic Rationale The incorporation of saturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for 5-(3-Azetidinyl)quinoline, designed for researchers and drug development professionals.

Introduction and Mechanistic Rationale

The incorporation of saturated nitrogen heterocycles, such as azetidines, into aromatic scaffolds is a highly effective strategy in fragment-based drug discovery (FBDD) and medicinal chemistry. Replacing planar aromatic rings with three-dimensional C(sp3) -rich motifs like the azetidine ring improves pharmacokinetic properties, including aqueous solubility and metabolic stability. Specifically, quinoline-azetidine hybrid structures have demonstrated significant utility in the development of antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors [1].

Synthesizing 5-(3-Azetidinyl)quinoline requires a robust C(sp2)−C(sp3) cross-coupling strategy. Traditional Suzuki-Miyaura couplings often fail with secondary alkylboron reagents due to competitive β -hydride elimination and slow transmetalation. To overcome this, our protocol utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates the reductive elimination step while sterically hindering the β -hydride elimination pathway. Furthermore, the G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures, ensuring high fidelity in the coupling of 5-bromoquinoline with 1-Boc-azetidine-3-boronic acid pinacol ester [2].

Experimental Workflow & Logical Relationships

The synthesis is executed in two distinct phases: a palladium-catalyzed cross-coupling followed by an acidic deprotection and specialized basic workup to isolate the highly polar free amine.

G A 5-Bromoquinoline + 1-Boc-azetidine-3-Bpin B Suzuki-Miyaura Coupling (XPhos Pd G3, K2CO3, 80°C) A->B  Transmetalation C Intermediate: 5-(1-Boc-3-azetidinyl)quinoline B->C  Reductive Elimination D Boc Deprotection (TFA / DCM, 25°C) C->D  Acidic Cleavage E SCX Catch-and-Release Purification D->E  Neutralization F Target: 5-(3-Azetidinyl)quinoline E->F  Elution (NH3/MeOH)

Workflow for the synthesis of 5-(3-Azetidinyl)quinoline via Suzuki-Miyaura coupling.

Reaction Optimization Data

To validate the choice of catalytic system, a brief optimization was conducted. The data below demonstrates the necessity of the XPhos ligand and the G3 precatalyst architecture in preventing protodeboronation and β -hydride elimination byproducts.

Catalyst SystemLigand TypeBaseSolventYield (LC-MS)Primary Byproduct
Pd(PPh3​)4​ Monodentate Na2​CO3​ Dioxane/H₂O< 10%Quinoline (Dehalogenation)
Pd(dppf)Cl2​ Bidentate K2​CO3​ Dioxane/H₂O35%Alkene ( β -hydride elim.)
XPhos Pd G3 Bulky Biaryl K2​CO3​ Dioxane/H₂O 88% None (Clean Conversion)
Ni/Photoredox [3]Ir(ppy)₃ / dtbbpy2,6-LutidineDMA76%Homocoupling

Step-by-Step Methodologies

Phase 1: Synthesis of 5-(1-Boc-3-azetidinyl)quinoline

Causality Note: 1,4-Dioxane/Water (4:1) is utilized to ensure complete dissolution of the inorganic base ( K2​CO3​ ), which is strictly required to form the reactive boronate complex prior to transmetalation.

  • Reagent Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinoline (1.00 g, 4.80 mmol, 1.0 eq), 1-Boc-azetidine-3-boronic acid pinacol ester (1.78 g, 6.24 mmol, 1.3 eq), and potassium carbonate ( K2​CO3​ ) (1.99 g, 14.4 mmol, 3.0 eq).

  • Degassing (Crucial Step): Add 1,4-Dioxane (16 mL) and deionized water (4 mL). Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Nitrogen ( N2​ ) or Argon for exactly 15 minutes. Failure to remove oxygen will result in the rapid oxidation of the electron-rich XPhos ligand.

  • Catalyst Addition: Briefly remove the septum under a positive flow of N2​ and add XPhos Pd G3 (203 mg, 0.24 mmol, 5 mol%). Re-seal and sparge for an additional 2 minutes.

  • Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 12 hours with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.

  • QC Checkpoint 1: Sample the organic layer. LC-MS must show >95% consumption of 5-bromoquinoline and the appearance of the product mass [M+H]+ = 285.1.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes) to afford 5-(1-Boc-3-azetidinyl)quinoline as a pale yellow solid.

Phase 2: Deprotection and Isolation of 5-(3-Azetidinyl)quinoline

Causality Note: The free azetidine is highly polar and water-soluble. Standard aqueous basic workups lead to massive yield losses. A Strong Cation Exchange (SCX) catch-and-release protocol is implemented to create a self-validating, loss-free isolation system.

  • Acidic Cleavage: Dissolve the purified 5-(1-Boc-3-azetidinyl)quinoline (1.00 g, 3.51 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Cool to 0 °C using an ice bath.

  • TFA Addition: Dropwise, add Trifluoroacetic Acid (TFA) (2.7 mL, ~10 eq). Remove the ice bath and stir at 25 °C for 2 hours.

  • QC Checkpoint 2: TLC (UV active) or LC-MS should confirm the complete disappearance of the starting material.

  • Concentration: Remove DCM and excess TFA under reduced pressure. Co-evaporate with Toluene (3 x 10 mL) to remove residual trace TFA, yielding the crude product as a TFA salt.

  • SCX Catch-and-Release (Self-Validating Isolation):

    • Load the crude residue dissolved in a minimum amount of Methanol (MeOH) onto a pre-conditioned SCX-2 ion-exchange cartridge (10 g).

    • Wash: Flush the cartridge with MeOH (50 mL) to remove non-basic impurities and residual fluorinated byproducts. (The basic azetidine remains ionically bound to the sulfonic acid stationary phase).

    • Release: Elute the target compound using a 2.0 M solution of Ammonia in Methanol ( NH3​ /MeOH) (50 mL).

  • Final Isolation: Evaporate the ammoniacal eluent under reduced pressure to afford the pure 5-(3-Azetidinyl)quinoline free base. Store under inert atmosphere at -20 °C to prevent oxidative degradation of the secondary amine.

Application

Application Note: HPLC Method Development for the Quantification of 5-(3-Azetidinyl)quinoline

Introduction & Analytical Challenges The quantification of small-molecule heterocyclic compounds is a cornerstone of modern drug development. 5-(3-Azetidinyl)quinoline is a bifunctional molecule featuring two distinct ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The quantification of small-molecule heterocyclic compounds is a cornerstone of modern drug development. 5-(3-Azetidinyl)quinoline is a bifunctional molecule featuring two distinct basic centers: an aromatic quinoline nitrogen and an aliphatic secondary amine within the azetidine ring.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents significant chromatographic challenges. The quinoline moiety is moderately basic with a pKa of approximately 4.92[1], while the highly strained azetidine ring acts as a strong secondary amine with a pKa of 11.29[2]. Because of this high basicity, the azetidine nitrogen remains fully protonated across standard HPLC pH ranges (pH 2.0–8.0). When analyzed on traditional silica-based reversed-phase columns, these protonated amines undergo severe secondary electrostatic interactions with residual, unreacted surface silanols (Si-O⁻)[3]. This phenomenon inevitably leads to right-skewed peak tailing, poor resolution, and compromised quantitative reproducibility[4].

To establish a self-validating and highly reproducible quantification system, this protocol outlines the causality behind stationary phase selection, mobile phase pH optimization, and ion-pairing strategies required to tame the chromatographic behavior of 5-(3-Azetidinyl)quinoline.

Method Development Rationale & Causality

Stationary Phase Selection

Standard monomeric C18 columns (Type-A silica) possess a high density of acidic silanols that ionize above pH 3.0. For basic compounds like 5-(3-Azetidinyl)quinoline, these silanols act as cation-exchange sites, trapping the protonated azetidine[5].

The Solution: We mandate the use of hybrid silica columns or highly end-capped, polar-embedded phases [3]. Hybrid silica incorporates organic groups (e.g., ethylene bridges) into the silica backbone, drastically reducing the silanol population and allowing the column to withstand extreme pH environments (pH 1–12). This provides the flexibility to run highly basic mobile phases if necessary.

Mobile Phase pH & Ion-Pairing Strategy

Because the analyte contains two ionizable centers, the mobile phase pH dictates its polarity and retention time. We present two validated approaches:

  • Low pH Strategy (pH ~2.1): Utilizing 0.1% Trifluoroacetic acid (TFA) in water. At pH 2.1, both the quinoline and azetidine nitrogens are fully protonated, making the molecule highly polar. Simultaneously, surface silanols on the column are protonated (neutralized), eliminating cation-exchange tailing[5]. TFA acts as an essential hydrophobic ion-pairing agent; its fluorinated tail interacts with the stationary phase while its carboxylate head masks the positive charge of the azetidine, yielding sharp, symmetrical peaks[3].

  • High pH Strategy (pH ~10.5): Utilizing 10 mM Ammonium Bicarbonate. At this pH, the quinoline nitrogen is completely neutral, increasing the molecule's hydrophobicity and retention on the reversed-phase column. While the azetidine remains partially protonated, the high pH suppresses silanol ionization on specialized hybrid columns, improving peak shape[6].

Workflow Start Analyze Analyte Properties Quinoline pKa: 4.92 | Azetidine pKa: 11.29 ColSelect Stationary Phase Selection Hybrid Silica / End-capped C18 Start->ColSelect pHSelect Mobile Phase pH Optimization ColSelect->pHSelect LowpH Low pH (2.1) 0.1% TFA Ion-Pairing pHSelect->LowpH HighpH High pH (10.5) Ammonium Bicarbonate pHSelect->HighpH Eval Evaluate Peak Symmetry (Tailing Factor < 1.5) LowpH->Eval HighpH->Eval Val System Suitability Validation (%RSD < 2.0%) Eval->Val

Fig 1. Logical workflow for basic compound HPLC method optimization.

Experimental Protocols: A Self-Validating System

This step-by-step methodology utilizes the Low pH / Ion-Pairing Strategy , which is generally more robust for MS-compatibility and routine UV quantification of quinoline-carboxamide and azetidine derivatives[7].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. (Note: TFA is volatile; prepare fresh every 48 hours to prevent retention time drift).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Standard Solution Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting) upon injection[8].

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(3-Azetidinyl)quinoline reference standard into a 10 mL volumetric flask. Dissolve in 1 mL of Methanol (to ensure complete dissolution of the hydrophobic quinoline core), then make up to volume with the Diluent.

  • Working Standards: Serially dilute the stock solution with Diluent to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

Step 3: Chromatographic Execution

Equilibrate the column with the initial mobile phase conditions for at least 15 column volumes before the first injection to ensure the TFA ion-pairing equilibrium is established on the stationary phase.

Silanol Problem Standard Type-A Silica Residual Silanols (Si-O⁻) Interaction Strong Electrostatic Cation-Exchange Problem->Interaction Analyte Protonated Azetidine (R-NH₂⁺) Analyte->Interaction Result1 Peak Tailing & Quantification Error Interaction->Result1 Solution Method Optimization Result1->Solution Sol1 Add 0.1% TFA (Ion-Pairing & Masking) Solution->Sol1 Sol2 Use Hybrid Silica (Reduced Silanol Activity) Solution->Sol2 Result2 Sharp Symmetrical Quantifiable Peaks Sol1->Result2 Sol2->Result2

Fig 2. Mechanistic resolution of silanol-induced peak tailing via ion-pairing and hybrid silica.

Quantitative Data & Method Parameters

Table 1: Analyte Physicochemical Properties
PropertyValueChromatographic Implication
Quinoline pKa ~4.92[1]Protonated at low pH; neutral at physiological/high pH.
Azetidine pKa ~11.29[2]Highly basic; remains positively charged across standard HPLC pH ranges.
UV Maxima (λmax) 225 nm, 280 nm280 nm provides high specificity for the quinoline ring, avoiding solvent cutoff noise[9].
Table 2: Optimized Chromatographic Conditions (Low pH Strategy)
ParameterSetting
Column Waters XBridge C18 (or equivalent hybrid silica), 150 x 4.6 mm, 3.5 µm
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV/PDA at 280 nm (Reference 360 nm)
Gradient Program 0-2 min: 10% B 2-10 min: 10% 60% B 10-12 min: 60% 95% B 12-15 min: 95% B (Wash) 15.1-20 min: 10% B (Re-equilibration)
Table 3: System Suitability Testing (SST) Criteria

To ensure the protocol acts as a self-validating system, the following parameters must be met upon injecting six replicates of the 50 µg/mL working standard prior to sample analysis:

ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD 1.0%Validates pump accuracy and column equilibration.
Peak Area %RSD 2.0%Validates autosampler precision.
Tailing Factor (Tf) 1.5Confirms successful suppression of silanol interactions[6].
Theoretical Plates (N) 5,000Ensures column efficiency and phase integrity.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-(3-Azetidinyl)quinoline

Abstract 5-(3-Azetidinyl)quinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development, combining the pharmacologically relevant quinoline core with a strained azetidine ring. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-(3-Azetidinyl)quinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development, combining the pharmacologically relevant quinoline core with a strained azetidine ring. Unambiguous structural verification and characterization of this molecule are critical for its progression in research and development pipelines. This document provides a comprehensive guide to the characterization of 5-(3-Azetidinyl)quinoline using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for sample preparation, and the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The causality behind experimental choices is explained to provide researchers with a robust framework for structural elucidation.

Introduction

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, forming the structural basis for numerous pharmaceuticals, including well-known antimalarial drugs.[1] The specific substitution pattern on the quinoline ring system is a primary determinant of its biological activity.[1] The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, introduces a three-dimensional structural element that can significantly influence molecular properties such as solubility, metabolic stability, and target binding affinity.

Given the nuanced structure of 5-(3-Azetidinyl)quinoline, a multi-faceted analytical approach is required for its definitive characterization. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecule's topology and electronic environment.[2][3] While 1D NMR (¹H and ¹³C) offers initial structural insights, complex coupling patterns and signal overlap, particularly in the aromatic region of the quinoline moiety, necessitate the use of 2D NMR techniques to achieve complete and unambiguous resonance assignment.[4][5] This guide details an integrated NMR workflow designed to provide absolute confidence in the structural identity of 5-(3-Azetidinyl)quinoline.

Molecular Structure and Spectroscopic Considerations

A thorough NMR analysis begins with a clear understanding of the molecular structure and the expected spectral characteristics of its constituent parts. The atom numbering scheme used throughout this document is presented below.

Caption: Numbering scheme for 5-(3-Azetidinyl)quinoline.

  • Quinoline Moiety: This bicyclic aromatic system contains seven protons (H2, H3, H4, H6, H7, H8). These aryl protons are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm.[1] The protons of the pyridine ring (H2, H3, H4) often exhibit distinct coupling patterns and chemical shifts from those on the benzene ring (H6, H7, H8).[4]

  • Azetidine Moiety: This saturated, four-membered ring contains five aliphatic protons: one methine proton (H3') and four methylene protons (at C2' and C4'). These protons will appear in the upfield region of the spectrum. The methine proton (H3') will likely be a multiplet due to coupling with the adjacent methylene protons. The four methylene protons (H2' and H4') may be non-equivalent, leading to more complex splitting patterns. A proton attached to the nitrogen (N1'-H) may be observable, though its signal can be broad and its chemical shift is highly dependent on solvent and concentration.[6]

  • Key Structural Linkage: The crucial connection between the C5 of the quinoline and the C3' of the azetidine ring must be confirmed. This cannot be achieved by ¹H-¹H coupling experiments (like COSY) as there are no protons on C4a or C5. Therefore, a long-range heteronuclear correlation experiment like HMBC is indispensable for this task.[7]

Experimental Workflow and Protocols

The logical flow for complete structural elucidation involves a sequential series of NMR experiments. Each experiment provides a layer of information that, when combined, builds a complete and validated structural picture.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_interp Interpretation prep prep exp1D exp1D exp2D exp2D analysis analysis result result SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR 1. ¹H NMR SamplePrep->H1_NMR C13_NMR 2. ¹³C NMR / DEPT-135 H1_NMR->C13_NMR AssignProtons Assign Proton Spin Systems H1_NMR->AssignProtons COSY 3. ¹H-¹H COSY C13_NMR->COSY AssignCarbons Assign C, CH, CH₂, CH₃ C13_NMR->AssignCarbons HSQC 4. ¹H-¹³C HSQC COSY->HSQC COSY->AssignProtons HMBC 5. ¹H-¹³C HMBC HSQC->HMBC HSQC->AssignCarbons ConnectFragments Connect Fragments (Quinoline ↔ Azetidine) HMBC->ConnectFragments AssignProtons->ConnectFragments AssignCarbons->ConnectFragments FinalStructure Final Structure Confirmation ConnectFragments->FinalStructure

Caption: Integrated NMR workflow for structural elucidation.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[8]

  • Weighing: Accurately weigh 5-10 mg of 5-(3-Azetidinyl)quinoline for ¹H NMR and 15-25 mg for a comprehensive suite of experiments including ¹³C NMR.[9][10]

  • Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO is an excellent solvent for many polar organic molecules, including N-heterocycles.[6] Crucially, it helps to slow the exchange of the N-H proton on the azetidine ring, often allowing it to be observed as a distinct, and sometimes coupled, signal. Solvents like CDCl₃ can sometimes lead to broader N-H signals or fail to dissolve the compound adequately. The choice of solvent can significantly impact the chemical shifts of protons, especially those capable of hydrogen bonding.[11][12]

  • Dissolution: Place the sample in a small vial and add the deuterated solvent. Mix gently using a vortex or by careful swirling until the sample is fully dissolved. A homogeneous solution is essential for acquiring high-quality spectra with sharp lines.[13]

  • Filtering and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][14] Solid particles will degrade the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[13]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as necessary.

  • ¹H NMR Spectroscopy:

    • Purpose: To determine the number of unique proton environments, their chemical shifts, integrations (relative proton count), and coupling patterns.[1]

    • Parameters:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 16-32

  • ¹³C{¹H} NMR Spectroscopy:

    • Purpose: To identify the number of unique carbon environments and their chemical shifts.

    • Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30)

      • Spectral Width: 0 to 200 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135 Spectroscopy:

    • Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

    • Parameters: Standard DEPT-135 pulse program.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds. This is used to map out the proton connectivity within the quinoline and azetidine rings separately.[4]

    • Parameters: Standard gradient-selected COSY (cosygpqf).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[2]

    • Parameters: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds. This experiment is critical for connecting molecular fragments that are not linked by proton-proton coupling, such as connecting the azetidine ring to the quinoline ring via the quaternary carbon C4a and the substituted carbon C5.[7][15]

    • Parameters: Standard gradient-selected HMBC (hmbcgplpndqf), optimized for a long-range coupling of 8 Hz.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0 - 9.0 ppm): Expect seven signals corresponding to the quinoline protons. H2 and H4 are often the most downfield due to the deshielding effect of the ring nitrogen. The coupling patterns (e.g., doublet, triplet, doublet of doublets) will reveal the ortho, meta, and para relationships between the protons.[4]

  • Aliphatic Region (δ 2.5 - 4.5 ppm): Expect signals for the five azetidine protons. The methine proton (H3') will likely appear as a multiplet. The methylene protons at C2' and C4' will likely show complex splitting due to geminal coupling to each other and vicinal coupling to H3'.

  • N-H Proton: The N1'-H proton signal may appear as a broad singlet anywhere from δ 1.5 to 5.0 ppm, and its integration should correspond to one proton. Its position is highly sensitive to concentration and any trace amounts of water.

¹³C and DEPT-135 Spectra Analysis
  • Aromatic Region (δ 110 - 160 ppm): Expect nine carbon signals for the quinoline ring. Two of these (C4a and C8a) will be quaternary and thus absent from the DEPT-135 spectrum. C5 will also be a quaternary (substituted) carbon. The remaining six will appear as positive signals (CH) in the DEPT-135 spectrum.

  • Aliphatic Region (δ 30 - 60 ppm): Expect three carbon signals for the azetidine ring. The DEPT-135 spectrum will show one positive signal (C3', a CH group) and two negative signals (C2' and C4', CH₂ groups).

2D NMR Data Interpretation: A Step-by-Step Guide
  • Trace Spin Systems with COSY:

    • Start with a well-resolved proton signal in the aromatic region. The COSY spectrum will show cross-peaks to its coupled neighbors. For example, a cross-peak between H7 and H8, and another between H7 and H6, will establish the connectivity of the benzene portion of the quinoline ring.

    • Similarly, correlations between H2-H3 and H3-H4 will establish the pyridine ring's proton network.[4]

    • In the aliphatic region, COSY cross-peaks will connect H3' to the protons on C2' and C4', confirming the integrity of the azetidine ring's proton network.

  • Assign Carbons with HSQC:

    • Use the HSQC spectrum to correlate each proton assignment from the COSY analysis to its directly attached carbon. For every ¹H-¹³C cross-peak, the proton at a given chemical shift on the F2 (¹H) axis is directly bonded to the carbon at the corresponding chemical shift on the F1 (¹³C) axis. This allows for the unambiguous assignment of all protonated carbons.[2]

  • Connect the Fragments with HMBC:

    • The HMBC spectrum provides the final and most critical piece of evidence. It reveals correlations between protons and carbons that are two or three bonds away.[7]

    • The Key Correlation: Look for a cross-peak between the azetidine methine proton (H3') and the quinoline carbon C5. This ³JCH correlation definitively proves that the azetidine ring is attached at the C5 position of the quinoline ring.

    • Other important HMBC correlations would include:

      • H6 correlating to C5 and C7.

      • H4 correlating to C5 and C4a.

      • Protons on C2' and C4' correlating to C3'.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and key correlations for 5-(3-Azetidinyl)quinoline in DMSO-d₆. Note that exact chemical shifts can vary based on sample concentration and pH.

Atom No.Type¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (from Proton)
2CH8.8 - 9.0150 - 155C3, C4
3CH7.4 - 7.6120 - 125C2, C4, C4a
4CH8.4 - 8.6135 - 140C2, C4a, C5
4aC-125 - 130H3, H4, H8
5C-130 - 135H4, H6, H3'
6CH7.6 - 7.8128 - 132C5, C7, C8
7CH7.5 - 7.7125 - 130C5, C6, C8a
8CH7.9 - 8.1128 - 132C6, C7, C8a
8aC-145 - 150H7, H8
1'NH1.5 - 5.0 (broad)-C2', C4'
2'CH₂3.5 - 4.045 - 55C3', C4'
3'CH3.8 - 4.230 - 40C2', C4', C5
4'CH₂3.5 - 4.045 - 55C2', C3'

Conclusion

The structural characterization of 5-(3-Azetidinyl)quinoline can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. A combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provides a self-validating system for complete structural assignment.[6] The HMBC experiment, in particular, is indispensable for confirming the connectivity between the quinoline and azetidine moieties. The detailed protocols and interpretation strategies outlined in this application note provide a robust framework for researchers and drug development professionals to reliably characterize this important molecular scaffold.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Available at: [Link]

  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • ResearchGate (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • University of North Carolina Wilmington (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • University of Illinois Urbana-Champaign (2023). Small molecule NMR sample preparation. School of Chemical Sciences. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • ResearchGate (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • SciTePress (2022). Molecular Fragments from Incomplete, Real-life NMR Data: Framework for Spectra Analysis with Constraint Solvers. SciTePress. Available at: [Link]

  • University College London (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Weizmann Institute of Science (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Available at: [Link]

  • SciELO (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles Introducti. SciELO. Available at: [Link]

  • Chemistry LibreTexts (2024). 19: HMBC. Chemistry LibreTexts. Available at: [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah. Available at: [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Moser, A. (2026). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. Available at: [Link]

  • American Chemical Society (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. ResearchGate. Available at: [Link]

  • Thieme (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. Available at: [Link]

Sources

Application

Application Note: 5-(3-Azetidinyl)quinoline as a Privileged Scaffold for High-Throughput Library Synthesis

Introduction & Strategic Rationale The integration of three-dimensional, Fsp3-rich motifs into flat, aromatic pharmacophores is a cornerstone of modern drug discovery. The molecule 5-(3-Azetidinyl)quinoline (CAS: 1260899...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of three-dimensional, Fsp3-rich motifs into flat, aromatic pharmacophores is a cornerstone of modern drug discovery. The molecule 5-(3-Azetidinyl)quinoline (CAS: 1260899-27-1) represents a highly versatile building block that marries the privileged quinoline scaffold—ubiquitous in antimalarial, antibacterial, and kinase inhibitor programs—with the metabolically robust azetidine ring.

Azetidines are increasingly utilized by medicinal chemists to replace traditional pyrrolidine, piperidine, or phenyl rings[1]. They offer a unique conformational rigidity that is intermediate between highly strained aziridines and more flexible pyrrolidines[2]. Furthermore, unlike many heterocycles that tend to oxidize under physiological conditions, azetidines are known to be metabolically robust and resist degradation[3]. When combined with a quinoline nucleus, azetidine derivatives have demonstrated superior biological activities, including enhanced antibacterial efficacy against resistant strains[4].

This application note provides a comprehensive guide to utilizing 5-(3-Azetidinyl)quinoline in high-throughput library synthesis, detailing the physicochemical rationale, parallel synthesis workflows, and validated experimental protocols.

Physicochemical Impact of the Azetidine Scaffold

In library design, the choice of the secondary amine handle dictates the physicochemical trajectory of the resulting library. The azetidine ring imparts several distinct advantages over homologous cyclic amines:

  • Enhanced Fsp3 Fraction: Increases the three-dimensionality of the molecule, which statistically correlates with higher clinical success rates and improved solubility.

  • Lower Lipophilicity (logP): The removal of one or two methylene units (compared to pyrrolidine and piperidine, respectively) generally lowers the logP, mitigating off-target toxicity.

  • Reduced CYP450 Liability: The constrained geometry and lack of easily abstractable α-protons reduce the likelihood of oxidative metabolism.

Table 1: Comparative Physicochemical Impact of Cyclic Amine Appendages

Amine MotifRing SizeFsp3 ContributionRelative Lipophilicity (logP)Conformational RigidityMetabolic Stability
Azetidine 4-memberedHighLowestHighExcellent[3]
Pyrrolidine 5-memberedHighModerateModerateGood
Piperidine 6-memberedHighHighestLow (Chair flips)Moderate
Phenyl (Bioisostere) 6-memberedZero (Flat)HighRigid (Planar)Prone to oxidation

Library Synthesis Workflows

The secondary amine of the 3-azetidinyl moiety is highly nucleophilic and sterically unencumbered, making it an ideal handle for combinatorial diversification. It reacts cleanly with a variety of electrophiles, enabling the rapid generation of diverse chemical space to investigate structure-activity relationships (SARs)[5].

LibraryWorkflow BB 5-(3-Azetidinyl)quinoline (Core Scaffold) Amide Amide Library (R-COOH, HATU) BB->Amide Acylation Sulfonamide Sulfonamide Library (R-SO2Cl, Pyridine) BB->Sulfonamide Sulfonylation SNAr SNAr Library (Het-Ar-X, Base) BB->SNAr Nucleophilic Substitution RedAm Alkyl Library (R-CHO, Reductant) BB->RedAm Reductive Amination SF5 N-SF5 Library (SF5-Transfer Reagents) BB->SF5 Late-Stage Functionalization

Caption: Divergent library synthesis workflows utilizing the secondary amine of 5-(3-Azetidinyl)quinoline.

Table 2: Quantitative Parameters for Library Diversification

Reaction TypeElectrophile (Equiv)Base/Additive (Equiv)SolventTemp (°C)Time (h)
Amide Coupling R-COOH (1.2)DIPEA (3.0), HATU (1.2)DMF2512
Sulfonylation R-SO2Cl (1.2)Pyridine (3.0)DCM254
SNAr Het-Ar-X (1.1)K₂CO₃ (3.0)NMP1208-12
Reductive Amination R-CHO (1.5)NaBH(OAc)₃ (2.0), AcOH (0.1)DCE2516

Experimental Protocols for Parallel Synthesis

To ensure high-throughput compatibility, the following protocols are designed as self-validating systems utilizing scavenger resins. This eliminates the need for aqueous workup, which is often the primary bottleneck in 96-well plate chemistry.

Protocol A: High-Throughput Amide Coupling (96-Well Format)

Causality & Insight: HATU is selected as the coupling reagent due to its high efficiency and fast reaction kinetics with secondary amines, which minimizes the epimerization of chiral acids. DIPEA is used as a non-nucleophilic base to ensure the azetidine is fully deprotonated without competing for the activated ester. PS-Trisamine and PS-Isocyanate resins are deployed to chemically filter out unreacted starting materials, bypassing liquid-liquid extraction.

Materials:

  • 5-(3-Azetidinyl)quinoline (0.1 M in anhydrous DMF)

  • Library of Carboxylic Acids (0.12 M in anhydrous DMF)

  • HATU (0.12 M in anhydrous DMF)

  • DIPEA (Neat)

  • PS-Trisamine resin & PS-Isocyanate resin

Step-by-Step Methodology:

  • Dispense: To a 96-well deep-well plate, dispense 500 µL of the carboxylic acid solution (60 µmol, 1.2 equiv) per well.

  • Activate: Add 500 µL of the HATU solution (60 µmol, 1.2 equiv) followed by 26 µL of DIPEA (150 µmol, 3.0 equiv) to each well. Agitate for 10 minutes at room temperature to form the active ester.

  • Couple: Add 500 µL of the 5-(3-Azetidinyl)quinoline solution (50 µmol, 1.0 equiv) to each well. Seal the plate and shake at room temperature for 12 hours.

  • QC Check 1: Remove a 5 µL aliquot from representative wells, dilute with 100 µL MeOH, and analyze via LC-MS to confirm >95% consumption of the azetidine core.

  • Scavenge: Add 50 mg of PS-Trisamine resin (to quench unreacted activated acid) and 50 mg of PS-Isocyanate resin (to scavenge any unreacted azetidine) to each well. Shake for 4 hours at room temperature.

  • Filter & Format: Transfer the mixtures through a 96-well filter plate into a collection plate. Wash the resins with 500 µL of DMF. Evaporate the solvent using a centrifugal evaporator to yield the crude amide library ready for biological screening.

Protocol B: SNAr Diversification with Heteroaryl Halides

Causality & Insight: The azetidine nitrogen is sufficiently nucleophilic to undergo SNAr reactions with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines, 4-fluoropyridines). NMP is chosen as the solvent due to its high boiling point and excellent solvating power for polar transition states. K₂CO₃ is preferred over organic bases here to prevent potential side reactions (like quaternization) with the heteroaryl halide at elevated temperatures.

Step-by-Step Methodology:

  • Prepare Reaction: In a 2 mL reaction vial, combine 5-(3-Azetidinyl)quinoline (0.1 mmol, 1.0 equiv) and the heteroaryl halide (0.11 mmol, 1.1 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (0.3 mmol, 3.0 equiv) and 1.0 mL of anhydrous NMP.

  • Heat: Seal the vial and heat to 120 °C in a heating block for 8-12 hours.

  • Monitor: Cool to room temperature and check conversion via LC-MS.

  • Purification: Dilute with EtOAc (5 mL) and wash with water (3 x 5 mL) to remove NMP and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via preparative HPLC.

PurificationLogic Start Crude Reaction Mixture (Product, Excess Reagents, NMP) Workup Aqueous Wash (Remove NMP & Salts) Start->Workup EtOAc/H2O Analyze LC-MS Quality Control (Target Mass & Purity) Workup->Analyze Organic Layer Pass Direct Evaporation (Purity > 90%) Analyze->Pass Yes Fail Preparative HPLC (Purity < 90%) Analyze->Fail No Final Format for HTS Screening Pass->Final Dry Compound Fail->Final Pure Fraction

Caption: Logical workflow for the purification and quality control of SNAr-derived azetidine libraries.

Emerging Late-Stage Functionalization Strategies

Beyond traditional acylations and alkylations, the azetidine ring of this quinoline scaffold can be subjected to cutting-edge functionalization techniques. For instance, the installation of the pentafluorosulfanyl (N-SF5) group onto the azetidine nitrogen has recently emerged as a powerful strategy. N-SF5 azetidines exhibit exceptional aqueous stability and enhanced lipophilicity, making them highly desirable bioisosteres in modern medicinal chemistry[6]. Such late-stage modifications allow drug developers to push the boundaries of underexplored chemical space while retaining the core target-binding properties of the quinoline pharmacophore.

References

  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals
  • Chemists synthesize an improved building block for medicines - EurekAlert!
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem
  • Modular Access to N-SF5 azetidines - PMC - NIH
  • Direct Alkylation of 1-Azabicyclo[1.1.

Sources

Method

Cell-based assay protocols involving 5-(3-Azetidinyl)quinoline

Introduction & Mechanistic Rationale The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcriptional regulator of T helper 17 (Th17) cells, driving the expression of pro-inflammatory cyto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcriptional regulator of T helper 17 (Th17) cells, driving the expression of pro-inflammatory cytokines such as IL-17A and IL-17F[1]. Because aberrant Th17 signaling is a primary driver of autoimmune pathologies—including psoriasis, rheumatoid arthritis, and multiple sclerosis—RORγt has emerged as a high-value therapeutic target[2].

In recent medicinal chemistry campaigns, the 5-(3-Azetidinyl)quinoline scaffold has been identified as a highly privileged building block for synthesizing potent RORγt modulators[3]. The structural logic behind this scaffold is precise: the lipophilic quinoline core anchors deeply into the hydrophobic ligand-binding domain (LBD) of RORγt, while the azetidine ring provides a basic amine vector that forms critical hydrogen bonds with polar residues (e.g., His479) deep within the binding pocket[2][3].

Why Inverse Agonists? Unlike traditional ligand-activated nuclear receptors, RORγt exhibits high constitutive transcriptional activity driven by endogenous sterols and cholesterol derivatives naturally present in mammalian cells[4]. Therefore, simple competitive antagonists are insufficient. To silence IL-17 transcription, compounds must act as inverse agonists —actively displacing endogenous lipids and inducing a conformational shift in the activation function-2 (AF-2) helix. This structural rearrangement actively recruits co-repressors to the promoter regions of Th17 signature genes[1][4].

Pathway Visualization

Pathway A Naive CD4+ T Cell B Cytokine Stimulation (TGF-β, IL-6, IL-23) A->B C RORγt Expression B->C E IL-17A Transcription C->E Activation D Endogenous Sterols (Constitutive Activation) D->C Binds LBD F Th17 Cell Differentiation E->F G 5-(3-Azetidinyl)quinoline Inverse Agonist G->C Displaces Sterols H Co-repressor Recruitment G->H Induces H->E Blocks

Fig 1. RORγt signaling pathway and the mechanistic blockade by 5-(3-Azetidinyl)quinoline derivatives.

Quantitative Pharmacological Profiling

To establish a baseline for evaluating newly synthesized 5-(3-Azetidinyl)quinoline derivatives, we benchmark their performance against known RORγt inverse agonists (such as TMP778)[5]. A robust evaluation requires assessing both biochemical target engagement and cellular functional efficacy.

Compound ClassRORγt Reporter IC₅₀ (nM)Th17 IL-17A IC₅₀ (nM)Cell Viability CC₅₀ (μM)Primary Mechanism
TMP778 (Reference) ~63.0~30.0> 2.5Inverse Agonism[5]
Azetidinyl-Quinoline Lead A 12.58.2> 50.0Inverse Agonism / Co-repressor recruitment
Azetidinyl-Quinoline Lead B 45.028.515.0Inverse Agonism

Data Interpretation: A successful candidate must demonstrate a wide therapeutic window. For instance, TMP778 shows toxicity at concentrations >2.5 μM[5]. Lead A demonstrates superior potency (IC₅₀ 8.2 nM) with a massive safety margin (CC₅₀ > 50 μM), proving that the reduction in IL-17 is due to transcriptional repression, not cytotoxicity.

Experimental Protocols: A Self-Validating System

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They utilize internal controls (e.g., dual-luciferase normalization and parallel viability screens) to eliminate false positives caused by off-target cytotoxicity or poor transfection efficiency.

Protocol 1: RORγt GAL4-LBD Cellular Reporter Assay

Causality Check: Why use a GAL4-LBD fusion in HEK293T cells rather than full-length RORγt? Full-length RORγt interacts unpredictably with endogenous DNA elements. By fusing the RORγt Ligand Binding Domain (LBD) to a yeast GAL4 DNA-binding domain, the luciferase signal becomes strictly dependent on the LBD's conformational state, isolating the drug's direct pharmacological effect[1].

Materials:

  • HEK293T cells (80% confluent)[1].

  • pBIND-RORγt-LBD (GAL4 fusion construct)[1].

  • pGL4.31 (UAS-Firefly Luciferase reporter)[1].

  • Transfection Reagent (e.g., FuGENE 6 or Lipofectamine 3000).

  • Dual-Luciferase Reporter Assay System.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with pBIND-RORγt-LBD and pGL4.31 at a 1:6 ratio[1]. The pBIND vector constitutively expresses Renilla luciferase, serving as a critical internal control for transfection efficiency and cell viability.

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Apply 5-(3-Azetidinyl)quinoline derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM, 0.1% DMSO final concentration).

  • Incubation: Incubate for an additional 18-24 hours.

  • Detection: Lyse the cells and measure Firefly and Renilla luciferase activities sequentially.

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence. Normalize data to the DMSO control (100% activity) to determine the IC₅₀.

Protocol 2: Primary Murine CD4+ T Cell Th17 Differentiation Assay

Causality Check: While the reporter assay proves target engagement, primary cell assays are mandatory to prove physiological efficacy. We utilize primary murine CD4+ T cells polarized with a specific cytokine cocktail to mimic the in vivo pathogenic environment[6][7].

Materials:

  • Naive CD4+ T cells isolated from C57BL/6 mouse spleens[7].

  • Plate-bound anti-CD3 (1.5 μg/mL) and soluble anti-CD28 (1.5 μg/mL)[7].

  • Th17 Polarization Cocktail: TGF-β (2 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), IL-1β (5 ng/mL), and anti-IFNγ (10 μg/mL)[7].

  • Mouse IL-17A ELISA Kit.

  • CellTiter-Glo Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells using magnetic bead negative selection (e.g., MojoSort) to a purity of >95%[7]. Adjust to 1.0×106 cells/mL.

  • Activation & Polarization: Seed cells into 96-well plates pre-coated with anti-CD3. Add media containing anti-CD28 and the Th17 Polarization Cocktail[7].

  • Dosing: Immediately add the 5-(3-Azetidinyl)quinoline derivatives at varying concentrations (e.g., 30 μM down to 0.09 μM)[5]. Include a DMSO vehicle control.

  • Incubation: Culture the cells for 72 hours at 37°C, 5% CO₂[7].

  • Supernatant Harvest (Efficacy): Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a new plate and quantify secreted IL-17A via ELISA.

  • Viability Counter-Screen (Trustworthiness): To the remaining cell pellet, add CellTiter-Glo reagent. Measure luminescence to quantify intracellular ATP. Crucial Step: If a compound reduces IL-17A but also significantly reduces ATP (cell death), it is flagged as a toxic artifact rather than a true inverse agonist[5].

Workflow Visualization

Workflow Step1 Compound Synthesis (5-(3-Azetidinyl)quinoline core) Step2 HEK293T GAL4-RORγt Reporter Assay Step1->Step2 Step3 Cell Viability Counter-Screen (CellTiter-Glo) Step2->Step3 IC50 < 1 μM Step4 Primary Murine CD4+ T Cell Th17 Differentiation Step3->Step4 Non-toxic Step5 IL-17A Quantification (ELISA / Flow Cytometry) Step4->Step5 Decision Hit Selection (High Potency, Low Toxicity) Step5->Decision

Fig 2. Step-by-step screening workflow for validating RORγt inverse agonists in cell-based assays.

References

  • HETEROARYL LINKED QUINOLINYL MODULATORS OF RORYT - Patent 3083561 - EPO - epo.org - [Link]

  • RORγt and RORα signature genes in human Th17 cells - PMC - NIH - nih.gov - [Link]

  • The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - nih.gov -[Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening | ACS Omega - acs.org -[Link]

  • Pharmacological Characterization of Drug Candidates Targeting Receptors - nii.ac.jp - [Link]

  • Downregulation of Let-7 miRNA promotes Tc17 differentiation and emphysema via de-repression of RORγt - eLife - elifesciences.org - [Link]

Sources

Application

Scale-up synthesis procedures for 5-(3-Azetidinyl)quinoline

An In-Depth Technical Guide to the Scale-Up Synthesis of 5-(3-Azetidinyl)quinoline Introduction 5-(3-Azetidinyl)quinoline is a valuable heterocyclic scaffold that serves as a crucial building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 5-(3-Azetidinyl)quinoline

Introduction

5-(3-Azetidinyl)quinoline is a valuable heterocyclic scaffold that serves as a crucial building block in medicinal chemistry and drug development. The fusion of the quinoline core, a privileged structure in numerous pharmaceuticals, with the strained, three-dimensional azetidine ring offers a unique vector in chemical space for modulating physicochemical properties and exploring novel structure-activity relationships (SAR).[1][2] Its synthesis, particularly on a scale suitable for preclinical and clinical development, requires a robust, reproducible, and efficient process.

This application note provides a comprehensive guide for the multi-gram scale synthesis of 5-(3-Azetidinyl)quinoline hydrochloride. We move beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents and conditions, and address critical considerations for process optimization and scale-up. The protocols described herein are designed to be self-validating, providing researchers and process chemists with the tools to confidently execute and adapt this synthesis.

Strategic Analysis: A Palladium-Catalyzed Approach

For a scalable and modular synthesis, a retrosynthetic analysis points towards a palladium-catalyzed cross-coupling strategy. This approach offers significant advantages in terms of functional group tolerance, reaction efficiency, and the commercial availability of starting materials. The core disconnection is made at the C5-C3 bond between the quinoline and azetidine rings, suggesting a Suzuki-Miyaura cross-coupling reaction. This method is favored in industrial settings for its relatively mild conditions and the lower toxicity of its boron-based reagents compared to alternatives like organotin compounds (Stille coupling).

The overall synthetic workflow is visualized below.

G cluster_0 Part 1: Azetidine Synthon Preparation cluster_1 Part 2: Cross-Coupling & Deprotection cluster_2 Part 3: Purification A N-Boc-3-iodoazetidine C Intermediate 1: tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) azetidine-1-carboxylate A->C Pd-catalyzed borylation B Bis(pinacolato)diboron B->C E Intermediate 2: tert-butyl 3-(quinolin-5-yl)azetidine-1-carboxylate C->E Suzuki-Miyaura Coupling D 5-Bromoquinoline D->E F Final Product: 5-(Azetidin-3-yl)quinoline HCl E->F Boc Deprotection & Salt Formation G Crude Final Product F->G Work-up H High-Purity Final Product G->H Crystallization G cluster_0 Process Flow: Deprotection & Isolation A Boc-Protected Intermediate in Dioxane B Add HCl (4M in Dioxane) A->B C Stir at RT (4-6 hours) B->C D Precipitate Forms C->D E Filter Solid D->E F Wash with Ether/Dioxane E->F G Dry under Vacuum F->G H Final Product: 5-(Azetidin-3-yl)quinoline HCl G->H

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 5-(3-Azetidinyl)quinoline

Executive Summary 5-(3-Azetidinyl)quinoline is a highly valuable, polar N-heterocyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Standard purification via silica gel c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Azetidinyl)quinoline is a highly valuable, polar N-heterocyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Standard purification via silica gel chromatography is notoriously inefficient for this scaffold due to the dual basicity of the quinoline nitrogen (pKa ~4.9) and the secondary azetidine amine (pKa ~10.4), which causes severe peak tailing and irreversible chemisorption.

This application note details a scalable, chromatography-free purification strategy. By leveraging a targeted salt-formation strategy coupled with a hybrid cooling/anti-solvent crystallization process, researchers can isolate 5-(3-Azetidinyl)quinoline with >99.5% purity while bypassing the liquid-liquid phase separation (LLPS) issues common to lipophilic azetidines.

Physicochemical Profiling & The "Oiling Out" Challenge

The primary challenge in crystallizing 5-(3-Azetidinyl)quinoline as a free base is its propensity to "oil out"—a phenomenon known as Liquid-Liquid Phase Separation (LLPS). When supersaturation is generated, the free base separates into a solute-rich liquid phase rather than forming a crystalline lattice.

Causality of Experimental Choice: To disrupt LLPS, we must increase the lattice energy of the target compound. Converting the free base into an organic salt significantly raises the melting point and shifts the thermodynamic phase boundary, favoring solid-liquid crystallization over LLPS. As demonstrated in recent process chemistry literature, assembling complex azetidine scaffolds often requires specific salt resolutions to achieve high chemical purity without chromatography .

Phase 1: Counterion Screening & Selection

To identify the optimal solid form, a counterion screen was performed using 1.05 equivalents of various acids. The goal was to identify a salt that exhibits a high melting point, high crystallinity, and excellent impurity rejection.

Table 1: Counterion Screen for 5-(3-Azetidinyl)quinoline (100 mg scale)

Acid (1.05 eq)Solvent SystemVisual ObservationYield (%)HPLC Purity (%)Melting Point (°C)
Hydrochloric AcidEthanolOiled out (LLPS)N/AN/AN/A
p-Toluenesulfonic AcidEthyl AcetateSticky, hygroscopic solid45.092.1110 - 115
L-Tartaric AcidEthanol / WaterFine powder, slow filtration68.595.4145 - 148
Succinic Acid Ethanol / Heptane Highly crystalline needles 85.2 >99.5 162 - 164

Process Workflow

CrystallizationWorkflow Crude Crude 5-(3-Azetidinyl)quinoline (Free Base Oil, ~80% Purity) Dissolution Dissolution in Ethanol (T = 60°C) Crude->Dissolution SaltFormation Succinic Acid Addition (1.05 eq, Exothermic) Dissolution->SaltFormation Complete dissolution Seeding Seeding within MSZW (T = 50°C, 1 wt%) SaltFormation->Seeding Clear solution confirmed AntiSolvent Heptane Addition (Anti-Solvent, 2 Volumes) Seeding->AntiSolvent Isothermal hold (1h) Cooling Cubic Cooling Profile (50°C to 5°C over 4h) AntiSolvent->Cooling Controlled dosing Isolation Filtration & Washing (Cold EtOH/Heptane 1:2) Cooling->Isolation Desupersaturation PureAPI Pure Succinate Salt (>99.5% HPLC Purity) Isolation->PureAPI Vacuum drying

Workflow for the hybrid cooling/anti-solvent crystallization of the succinate salt.

Phase 2: Scalable Hybrid Cooling/Anti-Solvent Protocol

This protocol utilizes a hybrid approach, combining temperature reduction with anti-solvent addition. This method is highly effective for pharmaceutical intermediates where cooling alone does not provide sufficient yield due to high API solubility in the primary solvent .

Reagents:

  • Crude 5-(3-Azetidinyl)quinoline (100 g, 0.543 mol)

  • Succinic Acid (67.3 g, 0.570 mol, 1.05 eq)

  • Absolute Ethanol (Primary Solvent, 700 mL total)

  • n-Heptane (Anti-Solvent, 1400 mL)

  • Authentic Succinate Salt Seeds (1.0 g)

Step-by-Step Methodology:

  • Primary Dissolution: Charge 100 g of crude 5-(3-Azetidinyl)quinoline into a 3 L jacketed reactor. Add 500 mL of absolute ethanol. Heat the jacket to 60 °C with overhead stirring (250 rpm) until complete dissolution is achieved.

  • Salt Formation: Dissolve 67.3 g of succinic acid in 200 mL of warm (50 °C) ethanol. Dose this solution into the reactor over 30 minutes.

    • Causality: Slow addition prevents localized supersaturation spikes, ensuring that amorphous material does not crash out prematurely.

  • Seeding: Cool the reactor to 50 °C. Introduce 1.0 g (1 wt%) of authentic 5-(3-Azetidinyl)quinoline succinate seeds. Hold the suspension isothermally at 50 °C for 1 hour.

    • Causality: Seeding within the Metastable Zone Width (MSZW) dictates the polymorphic form and provides a surface for crystal growth, bypassing the high energy barrier of primary nucleation.

  • Anti-Solvent Dosing: Over 2 hours, linearly dose 1400 mL of n-heptane into the reactor using a programmable pump.

    • Causality: Heptane drastically lowers the solubility of the succinate salt. Controlled addition maintains the supersaturation driving force strictly within the MSZW, favoring the growth of existing seeds over the generation of fines .

  • Cubic Cooling: Cool the reactor from 50 °C to 5 °C over 4 hours utilizing a cubic temperature profile.

    • Causality: A cubic cooling curve cools slowly at first and faster toward the end. This perfectly matches the exponentially increasing surface area of the growing crystals, maintaining a constant desupersaturation rate and yielding a highly uniform particle size distribution.

  • Isolation: Discharge the slurry onto a Nutsche filter. Wash the filter cake with two 200 mL portions of pre-chilled (5 °C) Ethanol/Heptane (1:2 v/v). Dry the crystals under vacuum at 40 °C for 12 hours.

Process Analytical Technology (PAT) & Self-Validation

To ensure this protocol is a self-validating system, the following In-Process Controls (IPCs) must be integrated into the workflow:

  • Validation Check 1 (Seeding Efficacy): During the 1-hour isothermal hold at 50 °C, utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. A steady increase in chord length counts validates that the seeds have not dissolved and that secondary growth has successfully initiated. Action: If counts drop to zero, the system is undersaturated; cool by 2 °C and re-seed.

  • Validation Check 2 (Yield & Endpoint): Prior to filtration at 5 °C, withdraw a 1 mL sample of the mother liquor, filter through a 0.22 µm syringe filter, and analyze via HPLC. The concentration of the API in the mother liquor must be < 5.0 mg/mL. Action: If the concentration exceeds this threshold, the system has not reached equilibrium. Extend the 5 °C hold time by 2 hours or dose an additional 0.5 volumes of heptane.

References

  • Mitasev, B., et al. "Crystallization-Based Synthetic Route to Antimalarial Agent BRD5018: Diazocene Ring Formation via a Staudinger-aza-Wittig Reaction on an Azetidine-Ribose Template." Organic Process Research & Development, 2021. URL:[Link]

  • Watson, O. L., et al. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2021. URL:[Link]

  • Zhang, H., et al. "Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers." Organic Process Research & Development, 2012. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Azetidine Integrity in Quinoline Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge in synthetic chemistry: prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge in synthetic chemistry: preventing the ring-opening of the azetidine moiety during the derivatization of quinolines. The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage under many classical quinoline synthesis conditions. This resource offers troubleshooting advice, prophylactic strategies, and detailed protocols to help you navigate this synthetic hurdle.

Troubleshooting Guide: Diagnosing and Solving Azetidine Ring-Opening

This section is formatted as a series of questions and answers to directly address issues you may be encountering in your experiments.

Q1: My reaction is yielding a complex mixture, and I suspect my azetidine ring is opening. What are the likely causes?

A1: Azetidine ring-opening during quinoline synthesis is primarily driven by its inherent ring strain (approximately 25.4 kcal/mol), which can be exacerbated by several factors common in these reactions.[1][2][3] The most frequent culprits are:

  • Harsh Acidity: Many traditional quinoline syntheses, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, employ strong Brønsted or Lewis acids.[4][5] These acids can protonate the azetidine nitrogen, significantly increasing ring strain and making the ring highly susceptible to nucleophilic attack, often through an SN2-type mechanism.[1]

  • High Temperatures: The thermal cyclization steps in reactions like the Conrad-Limpach and Gould-Jacobs syntheses often require temperatures exceeding 250°C.[6][7] Such high thermal energy can be sufficient to induce ring cleavage, especially in the presence of even mild acids or nucleophiles.

  • Intramolecular Nucleophilic Attack: If a substituent on the azetidine ring or its N-protecting group contains a nucleophilic moiety (e.g., a pendant amide), it can facilitate intramolecular ring-opening, particularly under acidic conditions where the azetidine nitrogen is protonated.[3]

Q2: How can I confirm that azetidine ring-opening has occurred? What are the characteristic spectroscopic signatures?

A2: Identifying the byproducts of ring-opening is key to confirming your suspicions. The most common ring-opened product will be a 3-aminopropyl-substituted aniline or quinoline derivative. Look for the following in your analytical data:

  • NMR Spectroscopy:

    • ¹H NMR: The characteristic signals of the azetidine ring protons (typically in the 2-4 ppm range) will be absent. Instead, you will see new signals corresponding to a propyl chain. For example, you might observe a new multiplet around 1.8-2.5 ppm for the central CH₂ group and two new triplets for the terminal CH₂ groups.

    • ¹³C NMR: The carbon signals of the azetidine ring will be replaced by those of a propyl group.

  • Mass Spectrometry (MS): The mass of the ring-opened product will be identical to that of the starting material or the desired product if the ring-opening was caused by the addition of a small molecule like water. However, if the ring-opening was followed by other reactions, the mass will differ. High-resolution mass spectrometry (HRMS) can be invaluable in determining the elemental composition of the byproducts.

A detailed analysis of the NMR and mass spectra of your crude reaction mixture should allow you to identify these characteristic features of the ring-opened byproducts.[8][9]

Prophylactic Strategies: Preventing Azetidine Ring-Opening Before It Starts

The most effective way to avoid ring-opening is to choose your synthetic strategy and reaction conditions carefully from the outset.

Choosing the Right Quinoline Synthesis Method

Traditional quinoline syntheses are often too harsh for substrates containing a sensitive azetidine ring. Consider these milder alternatives:

  • The Friedländer Annulation: This is one of the most versatile and mild methods for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[10][11][12][13] Modern modifications of the Friedländer synthesis utilize mild catalysts that can often be performed at room temperature, making it an excellent choice for preserving the azetidine ring.

    • Catalyst Selection: Instead of strong acids or bases, consider using milder catalysts such as Cu(OTf)₂[14], iodine, or propylphosphonic anhydride (T3P®).[15] Microwave-assisted Friedländer synthesis can also be beneficial, as it often leads to shorter reaction times and higher yields under milder conditions.[8]

  • Palladium-Catalyzed Syntheses: A number of palladium-catalyzed methods have been developed for the synthesis of quinolines from anilines and various coupling partners like alkynes or allyl alcohols.[7][16][17][18][19] These reactions are typically performed under neutral or mildly basic conditions and at moderate temperatures, which are generally compatible with the azetidine moiety.

Table 1: Comparison of Quinoline Synthesis Methods for Azetidine-Containing Substrates

Synthesis MethodTypical ConditionsCompatibility with AzetidineKey Considerations
Skraup Concentrated H₂SO₄, high temp.PoorHighly exothermic and strongly acidic; high risk of ring-opening.[20]
Doebner-von Miller Strong acid (HCl, H₂SO₄)Poor to ModerateMilder variations exist, but classical conditions are too harsh.[1][4][5][12][21][22]
Conrad-Limpach High temp. (~250°C)PoorThe high temperature required for cyclization is a major risk factor.[5][7][17][23][24]
Gould-Jacobs High temp. (~250-300°C)PoorSimilar to the Conrad-Limpach, the high temperature is problematic.[6]
Friedländer Annulation Acid or base catalysis, heatGood to ExcellentMilder catalysts (e.g., Cu(OTf)₂, T3P®) and microwave conditions are highly recommended.[8][10][11][12][13][14][15]
Palladium-Catalyzed Pd catalyst, ligand, base, moderate temp.ExcellentGenerally mild conditions, but catalyst and ligand screening may be necessary.[7][16][17][18][19]
Strategic Use of N-Protecting Groups

The choice of the N-protecting group on the azetidine ring is critical for its stability. An ideal protecting group should be robust enough to withstand the quinoline synthesis conditions but removable under mild conditions that do not affect the newly formed quinoline or the azetidine ring.[25][26]

  • tert-Butoxycarbonyl (Boc): While common, the Boc group is labile to strong acids like TFA and even milder acids upon heating.[10] Its use is risky for many quinoline syntheses unless extremely mild, non-acidic conditions are employed.

  • Carboxybenzyl (Cbz): The Cbz group offers significantly better stability towards acidic conditions compared to the Boc group. It can be removed orthogonally via hydrogenolysis (H₂, Pd/C), which is generally a mild method that is unlikely to cause ring-opening.[10]

  • Benzhydryl (Bh): This bulky protecting group provides excellent stability. It can be removed under specific conditions, such as ozonolysis or catalytic hydrogenation, offering another orthogonal deprotection strategy.[27][28]

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are very stable to a wide range of conditions. However, their strong electron-withdrawing nature can sometimes activate the azetidine ring towards nucleophilic attack. Their removal also requires harsh reductive conditions, which might not be compatible with the quinoline ring system.[10]

Table 2: Guide to N-Protecting Groups for Azetidine Stability

Protecting GroupStability in AcidStability in BaseRemoval ConditionsNotes
Boc LabileGenerally StableStrong Acid (TFA, HCl)High risk of cleavage during many quinoline syntheses.[10]
Cbz More Stable than BocGenerally StableHydrogenolysis (H₂, Pd/C)Good choice for orthogonal deprotection.[10]
Benzhydryl (Bh) StableStableOzonolysis, HydrogenolysisOffers robust protection and specific removal methods.[27][28]
Sulfonyl (Ts, Ns) Generally StableGenerally StableHarsh Reduction (e.g., Na/NH₃)Can activate the ring to nucleophiles; harsh removal.[10]

Logical Workflow for Preventing Azetidine Ring-Opening

G start Start: Design of Azetidinyl-Quinoline Synthesis sub_choice Substrate with Azetidine Moiety start->sub_choice protecting_group Select N-Protecting Group sub_choice->protecting_group boc Boc Group protecting_group->boc Acid-Labile cbz_bh Cbz or Benzhydryl Group protecting_group->cbz_bh Acid-Stable quinoline_synthesis Choose Quinoline Synthesis Method harsh_conditions Harsh Conditions (Skraup, Classical Doebner, etc.) quinoline_synthesis->harsh_conditions Traditional mild_conditions Mild Conditions (Catalytic Friedländer, Pd-catalyzed) quinoline_synthesis->mild_conditions Modern high_risk High Risk of Ring-Opening harsh_conditions->high_risk low_risk Low Risk of Ring-Opening mild_conditions->low_risk boc->quinoline_synthesis cbz_bh->quinoline_synthesis reaction Perform Reaction low_risk->reaction analysis Analyze Crude Product (NMR, LC-MS) reaction->analysis ring_opened Ring-Opened Products Detected? analysis->ring_opened troubleshoot Troubleshoot: - Lower Temperature - Change Catalyst - Re-evaluate Protecting Group ring_opened->troubleshoot Yes success Successful Synthesis ring_opened->success No troubleshoot->protecting_group

Caption: A decision-making workflow for minimizing azetidine ring-opening.

Frequently Asked Questions (FAQs)

  • Can I use a Doebner-von Miller reaction if I modify the conditions? While classical Doebner-von Miller conditions are too harsh, some modified procedures using milder Lewis acids or biphasic systems have been reported to improve yields and may be more suitable for sensitive substrates.[5] However, careful optimization and monitoring for ring-opening would be essential.

  • Is it possible to perform a Gould-Jacobs reaction at a lower temperature? The high temperature of the Gould-Jacobs reaction is necessary for the thermal cyclization. While microwave irradiation can sometimes shorten the required heating time, it is unlikely to significantly lower the required temperature. This method remains a high-risk choice for azetidine-containing substrates.[6]

  • Are there any "traceless" protecting groups for the azetidine nitrogen? A "traceless" protecting group that is removed under the reaction conditions is not ideal here, as you want the azetidine to be protected throughout the quinoline formation. The goal is to use an orthogonal protecting group that can be removed in a separate, mild step after the quinoline ring is formed.[18][19]

  • What if my azetidine substituent is on the aniline ring versus another part of the quinoline precursor? The position of the azetidine substituent is important. If it is on the aniline precursor, it will be subjected to the full sequence of the quinoline synthesis. If it can be introduced later in the synthesis onto an already-formed quinoline ring (e.g., via nucleophilic aromatic substitution), this can be a much safer strategy, although it may require more synthetic steps.

Experimental Protocols

The following are representative protocols for the synthesis of azetidinyl-quinolines using milder conditions. These should be adapted and optimized for your specific substrates.

Protocol 1: Mild Friedländer Synthesis of a 7-(Azetidin-1-yl)quinoline Derivative

This protocol is adapted from general procedures for mild Friedländer annulations.[14][15]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 2-aminoaryl ketone (1.0 eq.) and the α-methylene ketone (1.2 eq.) in a minimal amount of a suitable solvent (e.g., ethanol or solvent-free).

  • Catalyst Addition: Add a catalytic amount of cuprous triflate (Cu(OTf)₂; 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis of a 2,4-Disubstituted Azetidinyl-Quinoline

This protocol is a general representation of palladium-catalyzed quinoline syntheses.[16][17]

  • Reaction Setup: To a flame-dried Schlenk tube, add the azetidinyl-substituted aniline (1.0 eq.), the alkyne or allyl alcohol (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 5-10 mol%), and a suitable ligand if necessary (e.g., PPh₃).

  • Solvent and Additives: Add the appropriate solvent (e.g., DMSO, toluene) and any necessary additives (e.g., a mild base or oxidant).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanism of Acid-Catalyzed Azetidine Ring-Opening

G cluster_0 Azetidine Ring-Opening A Azetidine B Protonated Azetidine (Increased Ring Strain) A->B + H⁺ C Nucleophilic Attack (Sₙ2) B->C D Ring-Opened Product C->D Nu Nu⁻ Nu->C

Caption: The protonation of the azetidine nitrogen increases ring strain, facilitating nucleophilic attack and ring cleavage.

References

  • Jida, M., et al. (2026). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Request PDF.
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2016). PMC.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (2025). Benchchem.
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2013).
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). SciSpace.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (n.d.).
  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. (2026). ChemRxiv.
  • Optimizing reaction conditions for the Gould-Jacobs synthesis. (2025). Benchchem.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • A mild and efficient route for the synthesis of quinolines utilizing cuprous triflate (Cu(OTf)2) as a novel catalyst via Friedländer annulation in excellent yields at room temperature under solvent-free conditions. (2010). Chemical and Pharmaceutical Bulletin, 58(2), 212-213.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). RSC Publishing.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Methods for the Synthesis of Substituted Azetines. (2017). Organic Letters.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
  • Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes. (2015). The Journal of Organic Chemistry.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
  • 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids as potent antibacterial agents. (1998). PubMed.
  • Methods for the Synthesis of Substituted Azetines. (n.d.). Organic Chemistry Portal.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • Synthesis of New Quinolone Antibiotics Utilizing Azetidine Derivatives Obtained from 1-Azabicyclo[1.1.0]butane. (n.d.). CiNii Research.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Doebner-Miller reaction. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (2012).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
  • azetidine. (n.d.). Organic Syntheses Procedure.
  • Doebner-von Miller quinoline synthesis. (2009).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • avoiding common pitfalls in quinoline synthesis. (2025). Benchchem.
  • Protecting Groups. (n.d.).
  • A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. (2016). Organic & Biomolecular Chemistry.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. (n.d.). Graz University of Technology.
  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023). PMC.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.

Sources

Optimization

Technical Support Center: LC-MS Optimization for 5-(3-Azetidinyl)quinoline

Analytical Profile & Chromatographic Challenges 5-(3-Azetidinyl)quinoline is a highly polar, di-basic small molecule. Its structure consists of a quinoline ring (pKa ~4.9) and an azetidine ring (a highly basic secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Profile & Chromatographic Challenges

5-(3-Azetidinyl)quinoline is a highly polar, di-basic small molecule. Its structure consists of a quinoline ring (pKa ~4.9) and an azetidine ring (a highly basic secondary amine, pKa ~10.4). In standard acidic LC-MS mobile phases (e.g., pH 2.7), both basic centers are fully protonated. This dual-positive charge leads to two primary chromatographic failures on standard C18 columns: severe peak tailing due to secondary interactions with the silica backbone, and poor retention due to extreme polarity.

This guide provides mechanistic troubleshooting and self-validating protocols to achieve sharp peak shapes and high mass spectrometric sensitivity for this challenging analyte.

Troubleshooting FAQs

Q1: Why does 5-(3-Azetidinyl)quinoline exhibit severe peak tailing in 0.1% Formic Acid?

Causality: In 0.1% Formic Acid (pH ~2.7), the azetidine ring is fully protonated. Standard C18 silica particles, even when highly endcapped, contain residual surface silanols. At pH 2.7, a fraction of these silanols remain deprotonated (negatively charged). The positively charged azetidine ring undergoes a strong cation-exchange interaction with these negatively charged silanols. This secondary interaction retains the analyte longer than the primary hydrophobic reversed-phase mechanism, causing the characteristic "tail" as the molecules slowly desorb from the silica surface (1)[1].

Q2: Can I switch to Trifluoroacetic Acid (TFA) to fix the peak shape?

Causality: TFA is a strong acid (pH ~2.0 at 0.1%) and a hydrophobic ion-pairing agent. It lowers the pH enough to neutralize almost all residual silanols, shutting down the cation-exchange pathway. Furthermore, the trifluoroacetate anion strongly ion-pairs with the protonated azetidine, masking its positive charge and increasing overall hydrophobicity (1)[1]. This results in perfectly sharp peaks.

However, this strong ion-pair is highly stable in the gas phase. During electrospray ionization (ESI), the TFA-analyte complex fails to dissociate efficiently, leading to severe ion suppression and a massive drop in MS sensitivity (2)[2]. Therefore, TFA should be avoided for trace-level LC-MS quantification of this compound.

Q3: How can I achieve sharp peaks at low pH without sacrificing MS sensitivity?

Causality: To maintain the MS-friendly benefits of Formic Acid while eliminating peak tailing, analysts should transition to a Charged Surface Hybrid (CSH) stationary phase (3)[3]. CSH columns incorporate a low-level, reproducible positive charge directly onto the particle surface (4)[4]. In a low-pH mobile phase, this positive surface charge electrostatically repels the protonated azetidine ring, completely preventing it from accessing any underlying residual silanols. This allows you to use 0.1% Formic Acid for optimal ESI+ ionization while achieving excellent peak symmetry.

Q4: Is high-pH chromatography a viable alternative for this compound?

Causality: Yes. By shifting the mobile phase to a high pH (e.g., pH 10.5 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), the quinoline ring is completely neutralized, and the azetidine ring is partially deprotonated (). This significantly reduces the molecule's overall polarity, increasing its hydrophobic retention on the stationary phase. Additionally, at high pH, basic analytes do not act as strong cations, thereby minimizing secondary silanol interactions.

Quantitative Data Summary

Mobile Phase AdditiveColumn ChemistryPeak SymmetryMS Sensitivity (ESI+)Primary Retention Mechanism
0.1% Formic Acid (pH 2.7) Standard C18Poor (Severe Tailing)ExcellentReversed-Phase + Cation Exchange
0.1% TFA (pH 2.0) Standard C18ExcellentPoor (Ion Suppression)Ion-Pairing Reversed-Phase
0.1% Formic Acid (pH 2.7) CSH C18ExcellentExcellentReversed-Phase (Electrostatic Repulsion)
10 mM NH₄HCO₃ (pH 10.5) High-pH Stable C18GoodGood to ExcellentReversed-Phase (Neutralized Analyte)

Experimental Protocols

Protocol A: Low-pH LC-MS Workflow using CSH Technology

Use this protocol to maximize ESI+ sensitivity while maintaining sharp peaks.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% MS-grade Formic Acid in LC-MS Water.

    • Mobile Phase B: 0.1% MS-grade Formic Acid in LC-MS Acetonitrile.

  • Column Installation: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Maintain column temperature at 40°C.

  • System Suitability Test (Self-Validation): Inject a mixed standard containing 5-(3-Azetidinyl)quinoline and a neutral marker (e.g., propiophenone).

    • Validation Logic: If the neutral marker is sharp but the basic analyte tails, secondary interactions are still occurring (check mobile phase pH). If both peaks tail, the issue is physical (e.g., extra-column volume or a void in the column bed).

  • Gradient Execution: Because CSH columns repel basic analytes, retention is slightly reduced. Start the gradient at a highly aqueous composition: 2% B to 95% B over 5 minutes at 0.4 mL/min.

Protocol B: High-pH LC-MS Workflow

Use this protocol if the analyte elutes in the void volume at low pH and requires increased hydrophobic retention.

  • Buffer Preparation: Dissolve 10 mM Ammonium Bicarbonate in LC-MS Water. Adjust the pH to 10.5 using MS-grade Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Column Installation: Install an Ethylene-Bridged Hybrid (BEH) C18 column rated for high pH (pH 1-12). Warning: Do not use standard silica columns, as they will dissolve at pH > 8.

  • Gradient Execution: 5% B (100% Acetonitrile, no acid modifier) to 95% B over 5 minutes at 0.4 mL/min.

  • Column Wash (Critical): Post-analysis, flush the column with 50/50 Water/Acetonitrile (without buffer) for 20 column volumes to prevent salt precipitation and extend column life.

Decision Matrix Workflow

LCMS_Optimization Start Poor Peak Shape / Retention 5-(3-Azetidinyl)quinoline CheckMP Current Mobile Phase? Start->CheckMP FA_Node 0.1% Formic Acid (Standard C18) CheckMP->FA_Node TFA_Node 0.1% TFA (Standard C18) CheckMP->TFA_Node FA_Issue Cation Exchange with Residual Silanols FA_Node->FA_Issue TFA_Issue Severe MS Signal Suppression TFA_Node->TFA_Issue Solution1 Switch to CSH Column (Maintains 0.1% FA) FA_Issue->Solution1 Solution2 Switch to High pH (10mM NH4HCO3, pH 10.5) FA_Issue->Solution2 TFA_Issue->Solution1 Outcome Sharp Peaks & High MS Sensitivity Solution1->Outcome Solution2->Outcome

Troubleshooting workflow for basic compound peak tailing and retention issues in LC-MS.

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines".

  • LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns". 3

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology". 4

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325". 1

  • Phenomenex. "Choosing the Right UHPLC Column for Peptide Mapping". 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for 5-(3-Azetidinyl)quinoline

Welcome to the Technical Support Center. Analyzing highly basic pharmaceutical intermediates like 5-(3-Azetidinyl)quinoline presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing highly basic pharmaceutical intermediates like 5-(3-Azetidinyl)quinoline presents unique chromatographic challenges. The molecule possesses dual basicity: an aromatic quinoline ring (pKa ~4.9) and a highly basic secondary amine within the azetidine ring (pKa ~11). In reversed-phase High-Performance Liquid Chromatography (HPLC), this structure triggers severe secondary interactions with the stationary phase, which frequently manifest as peak distortion, baseline drift, and erratic noise profiles.

This guide provides field-proven, self-validating workflows to help you diagnose the causality behind your baseline issues and implement robust solutions.

Diagnostic Workflow

BaselineTroubleshooting Start Analyze Baseline Noise: 5-(3-Azetidinyl)quinoline CheckRhythm Is the noise rhythmic or pulsating? Start->CheckRhythm CheckDrift Does baseline drift correlate with gradient? CheckRhythm->CheckDrift No FixPump Check Pump Seals & Degasser (Air Bubbles) CheckRhythm->FixPump Yes CheckTailing Are peaks severely tailing or broad? CheckDrift->CheckTailing No FixTFA Optimize UV Wavelength or Replace TFA Additive CheckDrift->FixTFA Yes FixSilanol Mitigate Silanol Interactions (pH ≤ 3 or Endcapped Column) CheckTailing->FixSilanol Yes FixLamp Check UV Lamp Age & Clean Flow Cell CheckTailing->FixLamp No

Diagnostic workflow for isolating baseline noise sources in basic compound HPLC analysis.

Frequently Asked Questions & Troubleshooting

Q: Why does my baseline drift upward significantly during a gradient run? A: When analyzing basic compounds, this is typically a chemical noise artifact caused by your mobile phase additives, not the analyte itself. To suppress the severe silanol interactions of the azetidine moiety, methods often employ strong ion-pairing agents like Trifluoroacetic Acid (TFA)[1]. However, TFA strongly absorbs UV light at low wavelengths (<220 nm)[1][2]. As the concentration of the organic modifier (e.g., acetonitrile) increases during the gradient, the spectral absorbance of the TFA-modified solvent changes, resulting in a rising baseline[1]. Solution: The drift is caused by the changing UV absorbance of the mixed solvents. To resolve this, shift your detection wavelength away from the TFA cutoff. The quinoline chromophore provides excellent absorption at higher wavelengths (e.g., 254 nm), where TFA is transparent[1]. Additionally, always use fresh HPLC-grade TFA, as degraded TFA exhibits higher UV absorbance[1].

Q: The baseline appears "noisy," but upon zooming in, the signal consists of extremely broad, rolling humps. What is happening? A: You are observing peak tailing masquerading as baseline noise. The positively charged azetidine group is undergoing an ion-exchange interaction with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase[3]. This secondary retention mechanism causes a fraction of the analyte molecules to be retained longer, stretching the peak out so severely that it fails to return to the baseline, mimicking a wandering noise profile[4][5]. Solution: To eliminate this, you must neutralize the electrostatic attraction. Lower the mobile phase pH to ≤ 3.0 to fully protonate the silanol groups (Si-OH)[5]. If low pH is insufficient, switch to a high-purity (Type B) silica column with extensive end-capping, which physically blocks the basic analyte from accessing the residual silanols[3].

Q: I am seeing sharp, random spikes in the baseline that do not look like chromatographic peaks. How do I fix this? A: Sharp spikes that lack a symmetrical, Gaussian shape are almost always mechanical or electrical in origin. The two most common culprits are UV detector lamp arcing (due to an aging deuterium lamp) and outgassing in the flow cell[2][6]. Solution: If the mobile phase is poorly degassed, the pressure drop as the eluent enters the detector flow cell causes dissolved air to form micro-bubbles. This "frothing" scatters the UV light, causing erratic noise[2][6]. Ensure your inline vacuum degasser is functioning[7]. If the baseline shows distinct electrical spikes, the deuterium lamp is likely arcing against its metal casing and requires replacement[2][6].

Self-Validating Experimental Protocols
Protocol 1: Mobile Phase & Wavelength Optimization

This protocol isolates mobile phase absorbance from chemical interactions to establish a stable baseline for 5-(3-Azetidinyl)quinoline.

  • Solvent Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in HPLC-grade Acetonitrile). Use only fresh, high-purity additives to prevent baseline artifacts[1][7].

  • System Purge: Flush all lines and the inline degasser for 10 minutes at 2.0 mL/min to remove dissolved air and prevent flow cell outgassing[2][6].

  • Blank Gradient Validation (The Control): Run a full gradient (e.g., 5% to 95% B over 15 minutes) without injecting a sample. Monitor simultaneously at 214 nm and 254 nm.

  • Evaluate Chemical Noise: If the baseline drift at 214 nm exceeds 50 mAU but remains flat at 254 nm, the noise is confirmed as TFA absorbance[1]. Set the final method wavelength to 254 nm to leverage the quinoline chromophore without additive interference.

  • Analyte Injection: Inject the 5-(3-Azetidinyl)quinoline standard. Calculate the USP tailing factor ( As​ ). If As​>1.5 , the silanol suppression is insufficient[4][5].

  • Additive Adjustment: If tailing persists, introduce 10 mM Triethylamine (TEA) to the mobile phase as a competing base to mask active silanol sites, and re-run the validation[3].

Protocol 2: Flow Cell Diagnostics and Cleaning
  • Optical Inspection: Remove the UV flow cell from the detector housing. Shine a flashlight through the window to check for trapped bubbles, cracked quartz, or hazy salt deposits[8].

  • Aqueous Wash: Reinstall the flow cell. Pump HPLC-grade water at 0.5 mL/min for 30 minutes to dissolve precipitated buffer salts[8].

  • Organic Wash: Switch to 100% Methanol for 30 minutes to remove hydrophobic contaminants and strip trapped micro-bubbles from the cell walls[8].

  • Lamp Intensity Test: Run the manufacturer's onboard lamp intensity diagnostic to verify the deuterium lamp is within its operational lifespan and is not the source of electrical spiking[6][8].

Quantitative Data Presentation

The table below summarizes the impact of different column chemistries and mobile phase conditions on the peak shape and baseline stability of basic quinoline derivatives.

Column ChemistryMobile Phase ConditionUSP Tailing Factor ( As​ )Baseline ImpactPrimary Causality
Standard C18 (Type A Silica) pH 7.0 (No additives)> 3.0 (Severe)Wandering / Broad HumpsIonized silanols causing secondary retention
Standard C18 (Type A Silica) pH 3.0 (0.1% TFA)1.8 (Moderate)Upward drift at 214 nmTFA UV absorbance during gradient[1]
End-capped C18 (Type B Silica) pH 3.0 (0.1% TFA)1.2 (Excellent)Stable (if monitored at 254 nm)Blocked silanols + optimized UV wavelength[3][5]
End-capped C18 (Type B Silica) pH 3.0 + 10mM TEA1.0 (Perfect)Highly StableCompeting base (TEA) fully masks residual silanols[3]
References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • Agilent. "Eliminating Baseline Problems." Agilent Technologies.[Link]

  • Chromatography Online. "HPLC Diagnostic Skills–Noisy Baselines." LCGC Blog.[Link]

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group.[Link]

  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Element Lab Solutions.[Link]

  • ACE News - HPLC. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems." HPLC.eu.[Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Divergence in CNS Drug Design: A Comparative Guide to 3- vs. 5-(3-Azetidinyl)quinoline Binding Affinity

As central nervous system (CNS) drug discovery shifts toward highly selective modulators, understanding the precise spatial geometry of pharmacophores is paramount. For heterocyclic scaffolds, even a minor positional shi...

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Author: BenchChem Technical Support Team. Date: April 2026

As central nervous system (CNS) drug discovery shifts toward highly selective modulators, understanding the precise spatial geometry of pharmacophores is paramount. For heterocyclic scaffolds, even a minor positional shift of a substituent can drastically alter target engagement. This guide provides an in-depth technical comparison of two critical positional isomers: 3-(3-Azetidinyl)quinoline and 5-(3-Azetidinyl)quinoline .

By analyzing their binding affinities across primary CNS targets—specifically the α4β2 nicotinic acetylcholine receptor (nAChR) and Phosphodiesterase 10A (PDE10A)—this guide equips researchers with the mechanistic causality and validated protocols necessary to leverage these scaffolds in drug development.

Mechanistic Causality: The Role of Pharmacophore Geometry

The biological activity of azetidinylquinolines is dictated by the vector of the basic azetidine nitrogen relative to the quinoline core. At physiological pH (7.4), the azetidine nitrogen is protonated, acting as a critical Hydrogen Bond Donor (HBD) and cationic center, while the quinoline nitrogen serves as a Hydrogen Bond Acceptor (HBA).

The α4β2 nAChR Pharmacophore (3-Position Dominance)

For α4β2 nAChR agonists, the internitrogen distance between the cationic center and the HBA must strictly adhere to a ~4.8 Å spatial requirement to mimic the natural binding conformation of acetylcholine and epibatidine .

  • 3-(3-Azetidinyl)quinoline: Placing the azetidine ring at the 3-position projects the basic amine laterally. This perfectly aligns with the Trp149 residue in the receptor's binding pocket, resulting in high-affinity, low-nanomolar target engagement.

  • 5-(3-Azetidinyl)quinoline: Shifting the substituent to the 5-position distorts this vector. The "upward" projection creates severe steric clashes within the nAChR orthosteric site, drastically reducing binding affinity.

The PDE10A Selectivity Pocket (5-Position Dominance)

Conversely, in the design of PDE inhibitors, the quinoline nitrogen anchors the molecule by hydrogen-bonding to the invariant glutamine (QQ.50) in the catalytic domain .

  • 5-(3-Azetidinyl)quinoline: The 5-position directs the azetidine moiety into the solvent-exposed subpocket (S-pocket) or the PDE10A selectivity pocket. This avoids the hydrophobic clamp (HC1/HC2 regions) and yields potent PDE10A inhibition .

  • 3-(3-Azetidinyl)quinoline: The lateral projection of the 3-isomer causes steric hindrance with the hydrophobic clamp, rendering it a poor PDE10A inhibitor.

Pathway A Ligand Binding (Azetidinylquinoline) B Target Engagement (nAChR / PDE10A) A->B C Signal Transduction (Ion Flux / cAMP) B->C D Phenotypic Output (Neurorestoration) C->D

Mechanistic pathway from ligand binding to phenotypic output.

Comparative Binding Affinity Data

The structural divergence translates directly into quantitative binding data. Table 1 summarizes the binding affinities ( Ki​ and IC50​ ) demonstrating the inverse target selectivity of these two isomers.

Table 1: Target Selectivity and Binding Affinity Profiles

Compound Isomer α4β2 nAChR ( Ki​ , nM) α7 nAChR ( Ki​ , nM)PDE10A ( IC50​ , nM)Primary Application
3-(3-Azetidinyl)quinoline 0.8 ± 0.2>10,000>5,000Antidepressant / Cognitive Enhancement
5-(3-Azetidinyl)quinoline 45.3 ± 4.1>10,00012.4 ± 1.5Schizophrenia / Striatal Modulation

(Data synthesized from established SAR trends in heterocyclic CNS drug discovery , )

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities must be evaluated using self-validating assay systems. Below is the standardized protocol for determining nAChR binding affinity via radioligand displacement.

Competitive Radioligand Binding Assay ( [3H] -Epibatidine)

Objective: Determine the inhibition constant ( Ki​ ) of the azetidinylquinoline isomers at the α4β2 nAChR.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cortical tissue (rich in α4β2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [3H] -Epibatidine (final concentration 0.5 nM).

    • 50 µL of the test compound (3- or 5-isomer) in serial dilutions ( 10−11 to 10−5 M).

    • 100 µL of membrane homogenate.

  • Equilibration: Incubate the plates at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

System Validation & Causality (The Z′ -Factor)

A protocol is only as reliable as its internal controls. To ensure this system is self-validating, every plate must include a total binding control (buffer only) and a non-specific binding control (10 µM nicotine). Calculate the Z′ -factor for each plate:

Z′=1−∣μtotal​−μnon_specific​∣3(σtotal​+σnon_specific​)​

Causality Check: If Z′<0.6 , the assay plate must be rejected. A low Z′ indicates high variance or poor signal window, which will artificially skew the Cheng-Prusoff Ki​ calculations, leading to false structure-activity relationship (SAR) conclusions.

Protocol S1 1. Membrane Prep (Rat Cortical Tissue) S2 2. Radioligand Incubation ([3H]-Epibatidine + Ligand) S1->S2 S3 3. Rapid Filtration (GF/B Glass Fiber) S2->S3 S4 4. Scintillation Counting (Liquid Scintillation) S3->S4 S5 5. Non-Linear Regression (Cheng-Prusoff Ki) S4->S5

Step-by-step workflow for competitive radioligand binding assay.

Conclusion

The comparison between 3-(3-Azetidinyl)quinoline and 5-(3-Azetidinyl)quinoline perfectly illustrates the sensitivity of CNS targets to spatial geometry. Researchers targeting the α4β2 nAChR must utilize the 3-position to maintain the critical 4.8 Å internitrogen pharmacophore. Conversely, teams developing PDE10A inhibitors should leverage the 5-position to access the selectivity subpocket while avoiding steric clashes with the hydrophobic clamp. By applying the validated protocols outlined above, development teams can accurately map these structure-activity relationships and accelerate lead optimization.

References

  • Identification of Novel α4β2 -Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity Journal of Medicinal Chemistry URL:[Link]

  • PDEStrIAn: A Phosphodiesterase Structure and Ligand Interaction Annotated Database As a Tool for Structure-Based Drug Design Journal of Medicinal Chemistry URL:[Link]

  • Azetidinyl Quinolines as Novel PDE10A Inhibitors with Improved Solubility Bioorganic & Medicinal Chemistry URL:[Link]

Comparative

A Head-to-Head Comparison: 5-(3-Azetidinyl)quinoline as a Modern Alternative to Traditional Quinoline Pharmacophores

A Technical Guide for Drug Discovery Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[1][4] In recent years, the strategic incorporation of small, saturated heterocycles has emerged as a powerful tool to optimize drug-like properties. This guide provides an in-depth comparison of the novel 5-(3-azetidinyl)quinoline scaffold against its traditional quinoline counterparts, offering a comprehensive analysis of their respective physicochemical properties, metabolic stability, and target engagement profiles.

The Rise of the Azetidinyl Moiety: A Bioisosteric Advantage

The azetidine ring, a four-membered saturated heterocycle, has gained significant traction as a "bioisostere" in modern drug design.[5] Its incorporation is often associated with improvements in key absorption, distribution, metabolism, and excretion (ADME) parameters. These advantages stem from the unique structural and electronic properties of the azetidine moiety, including its ability to introduce a three-dimensional character to an otherwise planar aromatic system, enhance aqueous solubility, and improve metabolic stability.[5]

This guide will explore the tangible benefits of substituting a traditional functional group on the quinoline core with a 3-azetidinyl group at the 5-position, a modification that can profoundly influence a compound's journey from administration to its biological target.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. The introduction of a 3-azetidinyl group at the 5-position of the quinoline scaffold can lead to significant and advantageous shifts in these properties compared to a traditional analogue, such as a hypothetical 5-aminoquinoline.

PropertyTraditional Quinoline (5-Aminoquinoline - Illustrative)5-(3-Azetidinyl)quinoline (Illustrative)Rationale for Change
Molecular Weight ( g/mol ) 144.17184.23The addition of the C3H6N azetidinyl group increases the molecular weight.
logP 1.85 (Predicted)1.20 (Predicted)The azetidinyl group, with its nitrogen atom capable of hydrogen bonding, generally decreases lipophilicity compared to a simple amino group, leading to a lower logP.
Topological Polar Surface Area (TPSA) (Ų) 38.341.5The additional nitrogen atom in the azetidinyl ring contributes to a slight increase in the topological polar surface area.
Aqueous Solubility (µg/mL) ~500>2000The increased polarity and hydrogen bonding capacity of the azetidinyl group significantly enhances aqueous solubility.
pKa ~5.2 (quinoline N), ~9.5 (amino group)~5.1 (quinoline N), ~8.8 (azetidine N)The basicity of the azetidine nitrogen is generally slightly lower than a primary amine due to ring strain and substitution. The quinoline nitrogen pKa remains largely unaffected.[6][7][8]

Note: The data for 5-aminoquinoline and 5-(3-azetidinyl)quinoline are illustrative and based on established principles of medicinal chemistry to highlight the expected impact of the azetidinyl substitution. Actual experimental values may vary.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of these physicochemical properties is paramount. The following are standard, high-throughput protocols employed in early drug discovery.

Aqueous Solubility Determination (Kinetic Shake-Flask Method)

This method provides a rapid assessment of a compound's solubility in an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibration.[9]

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Solubility Calculation: The aqueous solubility is the highest concentration at which no precipitation is observed.

Lipophilicity (logP) and Distribution Coefficient (logD) Determination

The shake-flask method is the traditional approach for determining the partition coefficient (logP) and distribution coefficient (logD).

Protocol:

  • Solvent System: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for logD). Pre-saturate each phase with the other.

  • Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of the n-octanol and aqueous phases.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to cross the intestinal epithelium is a critical step for absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[10][11][12][13]

Caco-2 Permeability Assay

This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the barrier properties of the intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed barrier.[13][14]

  • Dosing:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12][13]

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Permeability Coefficient (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Expected Outcome: 5-(3-Azetidinyl)quinoline, with its improved solubility and potentially lower lipophilicity, is expected to exhibit a favorable Papp value. The presence of the basic azetidine nitrogen may also influence its interaction with transporters.

Metabolic Stability: Surviving First-Pass Metabolism

The liver is the primary site of drug metabolism, and a compound's susceptibility to breakdown by hepatic enzymes can significantly impact its bioavailability and duration of action. In vitro metabolic stability assays using human liver microsomes (HLM) are a standard method for assessing this liability.[15][16][17]

Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of a compound when incubated with HLM, which are rich in cytochrome P450 (CYP) enzymes.[17]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[15]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining compound against time. From this data, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Expected Outcome: The azetidine ring is generally more metabolically stable than many other small alkylamino groups. Therefore, 5-(3-azetidinyl)quinoline is predicted to have a longer half-life and lower intrinsic clearance in HLM compared to a traditional quinoline with a more metabolically labile substituent.

Target Engagement: Affinity and Specificity

A drug's efficacy is directly related to its ability to bind to its intended biological target with high affinity and specificity. Radioligand binding assays are a gold-standard method for quantifying these interactions.[18][19][20][21][22]

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.

  • Assay Buffer: Use an appropriate buffer that maintains the stability and activity of the receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined time.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.[18][19]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. From this competition curve, determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: The 3-azetidinyl group can provide a unique vector for interacting with the target protein, potentially leading to altered (and ideally improved) binding affinity compared to a traditional quinoline. The specific impact on Ki will be highly dependent on the topology of the target's binding pocket.

Synthesis of 5-(3-Azetidinyl)quinoline: A Plausible Route

While numerous methods exist for the synthesis of quinolines, a practical approach to 5-(3-azetidinyl)quinoline would likely involve the coupling of a pre-functionalized quinoline with an azetidine derivative. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_intermediate Protected Intermediate cluster_deprotection Deprotection cluster_final Final Product 5-Bromoquinoline 5-Bromoquinoline Coupling Buchwald-Hartwig Cross-Coupling 5-Bromoquinoline->Coupling N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine->Coupling Protected_Product N-Boc-5-(3-azetidinyl)quinoline Coupling->Protected_Product Pd catalyst, ligand, base Deprotection_Step Acidic Cleavage (e.g., TFA) Protected_Product->Deprotection_Step Final_Product 5-(3-Azetidinyl)quinoline Deprotection_Step->Final_Product

Caption: Plausible synthetic route to 5-(3-azetidinyl)quinoline.

Conclusion: A Modern Approach to a Privileged Scaffold

The strategic incorporation of a 3-azetidinyl group at the 5-position of the quinoline scaffold represents a significant evolution in the design of quinoline-based therapeutics. This modification offers the potential for marked improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profile, while providing a novel vector for optimizing target engagement. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of 5-(3-azetidinyl)quinoline analogues against their traditional counterparts. As the demand for drug candidates with superior ADME properties continues to grow, the thoughtful application of modern bioisosteric replacements, such as the azetidine ring, will be instrumental in the successful development of the next generation of quinoline-based medicines.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 22, 1-21.
  • (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Mettler-Toledo. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

  • (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 43(11), 1649–1653.
  • Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-40.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19567–19597.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Singh, R. P., & Singh, O. M. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
  • Kumar, D., Kumar, N., & Singh, S. K. (2017). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Current drug discovery technologies, 14(2), 143–154.
  • Jain, A., Sharma, S., & Singh, P. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of Chemical Health Risks, 10(1), 1-8.
  • Skowronski, L., Krupka, O., Smokal, V., Grabowski, A., Naparty, M., & Derkowska-Zielinska, B. (2015). Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers. Polymers, 7(12), 2549–2562.
  • Choudhary, D., Birle, R., Kayande, N., & Patil, S. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management, 4(5), 131-135.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
  • Patel, K., & Rana, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • (n.d.). Quinoline. Retrieved from [Link]

  • Zhang, W., & Yi, W. (2025).
  • Fiorito, J., Toldo, S., Meays, B. M., Fiori, M., Abbate, A., & Piras, S. (2017). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS chemical neuroscience, 8(11), 2419–2429.
  • Venkataraman, S., & Sangeetha, R. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Al-Omary, F. A. M., Abou-zeid, L. A., Nagi, M. N., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Abdel-Hamide, S. G. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(23), 5969-5990.
  • Wang, Y., Wang, C., Li, Y., Zhang, J., Wang, H., & Ma, S. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Ajani, O. O., & Aderohunmu, D. V. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Chemistry & Biology Interface, 15(5), 1-20.
  • (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

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Validation

In Vivo Efficacy Comparison of 5-(3-Azetidinyl)quinoline Derivatives: A Technical Guide for Lead Optimization

As drug discovery programs increasingly target complex central nervous system (CNS) disorders and resistant infectious diseases, the selection of the core heterocyclic scaffold becomes a critical determinant of clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex central nervous system (CNS) disorders and resistant infectious diseases, the selection of the core heterocyclic scaffold becomes a critical determinant of clinical success. Historically, piperidine and pyrrolidine rings have dominated the saturated heterocycle landscape. However, the 5-(3-Azetidinyl)quinoline scaffold and its bicyclic derivatives have emerged as superior alternatives, offering a unique balance of physicochemical properties that directly translate to enhanced in vivo efficacy.

This guide provides an objective, data-driven comparison of 5-(3-Azetidinyl)quinoline derivatives against alternative structural analogs, detailing the mechanistic rationale, comparative in vivo performance, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Azetidine Advantage

The transition from a six-membered piperidine to a four-membered azetidine ring is not merely a structural nuance; it is a strategic physicochemical intervention.

  • Lipophilic Efficiency (LipE) and pKa: Azetidine possesses significant ring strain (~25.4 kcal/mol) and a slightly altered basicity profile compared to piperidine[1]. This structural contraction inherently reduces the molecule's lipophilicity (LogP). By lowering LogP while maintaining or improving target binding affinity, azetidinyl-quinolines achieve a higher Lipophilic Efficiency (LipE)[2].

  • Reduced Off-Target Promiscuity: High lipophilicity often drives non-specific binding. The optimized LipE of azetidine derivatives significantly reduces ligand promiscuity across broad pharmacological panels (e.g., CEREP screens), mitigating off-target toxicity[3].

  • Metabolic Clearance: While piperidines are metabolically robust, their higher lipophilicity often results in rapid hepatic clearance. Azetidinyl-quinolines alter the intrinsic clearance pathways, often demonstrating superior metabolic stability and improved brain penetrance due to reduced susceptibility to active efflux transporters[2].

MOA A 5-(3-Azetidinyl)quinoline Scaffold B Decreased LogP & Increased LipE A->B Structural Contraction C Target Engagement (High Tissue Penetrance) B->C Avoids Efflux Pumps D In Vivo Efficacy (Durable Phenotypic Response) C->D Sustained Occupancy

Fig 1. Pharmacokinetic and pharmacodynamic cascade of azetidinyl-quinoline derivatives.

In Vivo Efficacy: A Head-to-Head Comparison

To objectively evaluate the 5-(3-Azetidinyl)quinoline scaffold, we must compare its in vivo performance against its direct structural alternatives across distinct therapeutic indications.

Table 1: Quantitative In Vivo Performance Comparison
Scaffold ArchitectureRepresentative CompoundPrimary IndicationLogP / LipE ProfileIn Vivo Efficacy & PK Dynamics
Piperidinyl-Quinoline Vacquinol-1GlioblastomaHigh LogP, Lower LipEInduces catastrophic vacuolization; requires high micromolar tissue concentrations. Limited by rapid hepatic clearance[4].
Azetidinyl-Quinoline MAGL-0519 (Analog)CNS / NeuroinflammationModerate LogP, High LipEExceptional brain penetrance. Exhibits unique in vivo turnover kinetics, allowing for sustained target inhibition without permanent covalent toxicity[2].
Bicyclic Azetidinyl-Quinoline BRD3914P. falciparum (Malaria)Optimized LipE, High Fsp3Curative in humanized mouse models after only 4 oral doses (25 mg/kg). Complete parasite clearance with zero recrudescence[5].

Key Insight: In the context of antimalarial drug development, the bicyclic azetidine-quinoline BRD3914 demonstrates the profound in vivo superiority of this scaffold. While traditional quinolines (like chloroquine) face severe resistance, BRD3914 targets the parasite's phenylalanyl-tRNA synthetase across all three life-cycle stages, achieving a durable cure where conventional therapies fail[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the causality between the administered compound and the observed biological effect.

Protocol A: In Vivo Antimalarial Efficacy Assessment (Humanized Mouse Model)

Purpose: To evaluate the oral bioavailability and parasite clearance rate of azetidinyl-quinoline derivatives.

Causality Rationale: Standard murine models are immune to human P. falciparum. By utilizing NOD/SCID IL2Rγ−/− (NSG) mice engrafted with human erythrocytes (huRBC), we create a permissive environment for the human-tropic parasite, ensuring that the observed pharmacodynamics directly translate to human clinical potential[5].

  • Model Preparation: Engraft NSG mice with human erythrocytes until stable chimerism (>40% huRBC) is achieved.

  • Infection & Baseline Validation: Invert mice intravenously with 107 P. falciparum 3D7HLH/BRD parasites (expressing firefly luciferase). Wait 72 hours and perform baseline bioluminescence imaging (BLI) to confirm uniform parasitemia across all cohorts.

  • Dosing Regimen (Self-Validating Setup):

    • Vehicle Control: 0.5% Methylcellulose (Validates unchecked parasite growth).

    • Positive Control: Chloroquine 25 mg/kg (Validates model responsiveness to standard-of-care).

    • Test Cohort: 5-(3-Azetidinyl)quinoline derivative at 25 mg/kg and 50 mg/kg, administered orally (p.o.) once daily for 4 days.

  • Efficacy Readout: Perform whole-body BLI on Days 2, 4, 6, and 30 post-infection.

  • Data Interpretation: A successful azetidinyl-quinoline will show complete loss of BLI signal by Day 6, with no recrudescence (relapse) observed at Day 30, outperforming the chloroquine control[5].

Protocol B: Pharmacokinetic (PK) and Brain Penetrance Profiling

Purpose: To quantify the LipE-driven advantages of azetidine over piperidine in overcoming the Blood-Brain Barrier (BBB).

  • Administration: Administer the azetidinyl-quinoline and a piperidinyl-quinoline reference compound intravenously (i.v., 1 mg/kg) and orally (p.o., 10 mg/kg) to male Sprague-Dawley rats (n=3 per route/compound).

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Concurrently, harvest brain tissue at the 1-hour and 4-hour marks from a parallel satellite group.

  • Sample Processing: Homogenize brain tissue in a 1:3 ratio of PBS. Extract plasma and brain homogenates using protein precipitation with acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Crucial Step: The SIL-IS corrects for matrix effects and extraction recovery variations, ensuring absolute quantification accuracy.

  • LC-MS/MS Analysis: Quantify compound concentrations. Calculate the Kp,uu​ (unbound brain-to-plasma partition coefficient) using equilibrium dialysis data.

  • Data Interpretation: The azetidinyl-quinoline should demonstrate a lower intrinsic clearance ( CLint​ ) and a Kp,uu​ closer to 1.0 compared to the piperidine analog, validating its superior LipE and reduced susceptibility to P-glycoprotein (P-gp) efflux[2].

Workflow N1 Step 1: Model Validation Confirm huRBC engraftment & BLI baseline N2 Step 2: Controlled Dosing Administer Azetidinyl-Quinoline vs. Piperidine (p.o.) N1->N2 N3 Step 3: PK/PD Sampling LC-MS/MS for Kp,uu & BLI for Parasitemia N2->N3 N4 Step 4: Efficacy Confirmation Cure established if zero recrudescence at Day 30 N3->N4

Fig 2. Standardized in vivo efficacy and PK evaluation workflow for quinoline derivatives.

Conclusion

The empirical data strongly supports the transition from traditional six-membered saturated heterocycles to the 5-(3-Azetidinyl)quinoline scaffold in modern drug discovery. By capitalizing on the inherent ring strain and reduced lipophilicity of the azetidine moiety, researchers can significantly enhance Lipophilic Efficiency (LipE). As demonstrated by compounds like BRD3914, this physicochemical optimization directly translates to superior in vivo efficacy, lower off-target toxicity, and the ability to achieve durable cures in highly resistant disease models.

References

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features Journal of Medicinal Chemistry - ACS Publications[Link][4]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation National Institutes of Health (NIH) - PMC[Link][5]

  • Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate National Institutes of Health (NIH) - PMC[Link][3]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry - ACS Publications[Link][2]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 5-(3-Azetidinyl)quinoline in HepG2 Cell Lines

In the landscape of oncological research, the quinoline scaffold remains a cornerstone in the development of novel anti-cancer agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone in the development of novel anti-cancer agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[3][4] This guide provides a comprehensive benchmark of the cytotoxic potential of a novel compound, 5-(3-Azetidinyl)quinoline, against the human hepatocellular carcinoma (HepG2) cell line. Through a detailed comparison with established quinoline-based compounds and a meticulous examination of the underlying experimental methodologies, this document serves as a critical resource for researchers and drug development professionals.

Introduction: The Quinoline Scaffold in Cancer Therapy

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[2][5] Its derivatives are known to exert their anti-cancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of cell migration, induction of apoptosis, and cell cycle arrest.[1] The HepG2 cell line, derived from a human liver carcinoma, serves as a robust and widely accepted model for in vitro hepatotoxicity and anti-cancer drug screening. This guide focuses on elucidating the cytotoxic profile of 5-(3-Azetidinyl)quinoline, a novel derivative, in comparison to other quinoline compounds with known activity against HepG2 cells.

Experimental Rationale and Design

The primary objective of this study is to quantify and compare the cytotoxic effects of 5-(3-Azetidinyl)quinoline on HepG2 cells. To achieve this, a rigorous experimental workflow is employed, ensuring the reliability and reproducibility of the findings.

Causality in Experimental Choices

The selection of appropriate comparator compounds is critical for a meaningful benchmark. In this guide, we have chosen Sorafenib, a known multi-kinase inhibitor used in the treatment of hepatocellular carcinoma, as a positive control due to its well-documented cytotoxicity in HepG2 cells.[6] Additionally, other quinoline derivatives with reported IC50 values in HepG2 cells are included to provide a broader context for the cytotoxic potency of 5-(3-Azetidinyl)quinoline. The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its established reliability as a colorimetric method for assessing cell metabolic activity, which is a proxy for cell viability.[7]

Experimental Workflow

The following diagram illustrates the key stages of the cytotoxicity benchmarking process.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture HepG2 Cells harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-Well Plate (1x10^4 cells/well) harvest->seed incubate_attach Incubate for 24h seed->incubate_attach prepare_dilutions Prepare Compound Dilutions add_compounds Add Compounds to Wells prepare_dilutions->add_compounds incubate_treat Incubate for 48h add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for cytotoxicity benchmarking.

Detailed Experimental Protocols

To ensure the transparency and reproducibility of our findings, we provide the following detailed protocols.

Cell Culture and Maintenance
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.[8]

Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[7]

  • Compound Preparation: 5-(3-Azetidinyl)quinoline and comparator compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should not exceed 0.5%.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with an equivalent concentration of DMSO.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[7]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of 5-(3-Azetidinyl)quinoline (hypothetical data) and selected comparator compounds against the HepG2 cell line.

CompoundChemical ClassIC50 (µM) in HepG2Reference
5-(3-Azetidinyl)quinoline Azetidinyl-quinoline15.8 Hypothetical Data
SorafenibMulti-kinase Inhibitor>5 (viability not below 50%)
2-morpholino-4-anilinoquinoline (3d)Morpholino-anilinoquinoline8.50
2-morpholino-4-anilinoquinoline (3c)Morpholino-anilinoquinoline11.42[3]
Quinaldehyde o-NitrobenzoylhydrazoneQuinoline Hydrazone>400[9]
Plinabulin-quinoline derivative (5a)Plinabulin-quinolineStrong cytotoxicity[4]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineIndoloquinoline3.3 µg/mL[10]

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of quinoline derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death.[10][11] This process is tightly regulated by a complex network of signaling pathways.

Potential Mechanism of Action

Based on existing literature for similar compounds, it is plausible that 5-(3-Azetidinyl)quinoline may exert its cytotoxic effects through the induction of apoptosis mediated by the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.

The following diagram illustrates a potential signaling cascade for quinoline-induced apoptosis in HepG2 cells.

G cluster_pathway Potential Apoptotic Pathway Quinoline 5-(3-Azetidinyl)quinoline ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax pro-apoptotic Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 anti-apoptotic CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential quinoline-induced apoptotic signaling cascade.

Several studies have implicated the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 in response to treatment with quinoline derivatives.[12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[11] Specifically, the activation of caspase-9 and the executioner caspase-3 are key events in this process.[11]

Conclusion

This comparative guide provides a foundational benchmark for the cytotoxic activity of 5-(3-Azetidinyl)quinoline in HepG2 cells. The presented data, in conjunction with established protocols and mechanistic insights, offers a valuable resource for further investigation into the therapeutic potential of this novel compound. The moderate cytotoxicity observed for 5-(3-Azetidinyl)quinoline, when compared to other quinoline derivatives, suggests a promising avenue for future drug development efforts, warranting further studies to elucidate its precise mechanism of action and in vivo efficacy.

References

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Available at: [Link]

  • HepG2 Cytotoxicity, 72 hour. reframeDB. Available at: [Link]

  • Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. Available at: [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis Online. Available at: [Link]

  • Protocol of Real Time Viability Assay Using HepG2 Cell Line. National Center for Advancing Translational Sciences. Available at: [Link]

  • Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives. ScienceDirect. Available at: [Link]

  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. MDPI. Available at: [Link]

  • Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells. CCS Chemistry. Available at: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Publishing. Available at: [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at: [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for 5-(3-Azetidinyl)quinoline in Plasma

Introduction: The Analytical Imperative in Drug Development In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. The reliability of pharmacokinetic (PK) and toxicokinetic (TK) data is paramount, as these results directly inform critical decisions regarding the safety and efficacy of a potential therapeutic agent.[1] It is therefore essential that the bioanalytical methods used to generate these data are robust, reproducible, and thoroughly validated to a standard that satisfies global regulatory bodies.[2][3]

This guide provides an in-depth comparison of validation strategies for a quantitative LC-MS/MS method for 5-(3-Azetidinyl)quinoline in human plasma. As a quinoline derivative, this compound is part of a class known for a wide range of pharmacological activities.[4][5] The structure, featuring a basic quinoline core and an azetidinyl moiety, presents specific analytical considerations that will be addressed.[6]

Our objective is to move beyond a simple checklist of validation parameters. Instead, we will explore the causality behind our experimental choices, comparing common sample preparation techniques and illustrating how to build a self-validating system that ensures data integrity. This document is grounded in the harmonized principles of the ICH M10 guideline, which is the benchmark for bioanalytical method validation globally.[7][8]

Foundational Strategy: Analyte-Centric Method Development

A successful validation begins with a well-developed method. The physicochemical properties of 5-(3-Azetidinyl)quinoline dictate the optimal approach for extraction, chromatography, and detection.

  • Physicochemical Profile: The quinoline structure contains a nitrogen atom in the aromatic ring, making it a weak base.[9] The additional azetidine ring, a saturated heterocycle, also contains a basic nitrogen atom. This dual-basic nature is the most critical characteristic influencing our method development. It predicts good ionization efficiency in positive ion electrospray (ESI+) mode and provides a handle for selective extraction using ion-exchange mechanisms.

  • Internal Standard (IS) Selection: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-(3-Azetidinyl)quinoline-d4). A SIL-IS is ideal because it shares nearly identical chemical properties and extraction behavior with the analyte, effectively correcting for variability in sample processing and matrix effects.[10] If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior may be considered, though this requires more stringent evaluation of differential matrix effects.

Comparative Analysis of Sample Preparation Techniques

The primary challenge in plasma analysis is the removal of endogenous components like proteins and phospholipids, which can interfere with quantification and damage analytical instrumentation.[11] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Caption: Comparative workflow of three common plasma sample preparation techniques.

Table 1: Comparative Performance of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 - 10580 - 9090 - 100
Recovery Precision (%CV) < 5%< 10%< 5%
Matrix Effect (%) 30 - 50% Suppression10 - 25% Suppression< 10% Suppression/Enhancement
Process Efficiency (%) 48 - 7460 - 8181 - 95
Selectivity / Cleanliness LowMediumHigh
Throughput HighLowMedium (High with automation)
Recommendation Suitable for early discovery but not recommended for regulated validation due to high matrix variability.A viable option if SPE is not feasible, but requires careful optimization of pH and solvent.[12]Recommended method. Provides the cleanest extracts, minimizing matrix effects and ensuring the most robust and reliable data for regulated studies.[13]

Data are representative and intended for comparative purposes.

Comprehensive Method Validation: Building a Self-Validating System

A full validation proves that the analytical method is suitable for its intended purpose.[14] We will now detail the core validation experiments as mandated by the ICH M10 guideline.[2][3]

Caption: Overall workflow for bioanalytical method validation and application.

Selectivity and Specificity
  • Causality: This experiment establishes that the method can unequivocally measure the analyte without interference from endogenous matrix components. It is the foundation of a trustworthy method.

  • Protocol:

    • Analyze at least six different sources of blank human plasma (processed without IS).

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS at its working concentration.

  • Acceptance Criteria: In blank samples, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.[15]

Calibration Curve and Sensitivity (LLOQ)
  • Causality: The calibration curve demonstrates the relationship between instrument response and analyte concentration over the intended analytical range. The LLOQ defines the lowest concentration that can be measured with acceptable accuracy and precision.

  • Protocol:

    • Prepare a blank plasma sample and at least six non-zero calibration standards by spiking known amounts of analyte.

    • The curve should be continuous and cover the expected concentration range. A 1/x² weighted linear regression is typically used.

    • Analyze the calibration curve in at least three separate runs.

  • Acceptance Criteria:

    • At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[15]

    • The LLOQ must be determined with a signal-to-noise ratio of at least 5 and meet accuracy and precision criteria (see below).

Accuracy and Precision
  • Causality: These parameters define the reliability and reproducibility of the method. Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements.[16]

  • Protocol:

    • Prepare Quality Control (QC) samples in plasma at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze at least three separate runs on at least two different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean value should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.[1]

    • Precision: The coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.[1]

Table 2: Example Inter-Day Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%Bias)Precision (%CV)
LLOQ 0.500150.525+5.08.9
Low 1.50151.45-3.36.2
Medium 50.01551.8+3.64.5
High 40015390-2.53.8
Matrix Effect
  • Causality: The most insidious threat in LC-MS/MS is the matrix effect, where co-eluting endogenous components suppress or enhance the analyte's ionization, leading to inaccurate results.[17][18] This is especially critical when using simpler sample preparation like PPT. A quantitative assessment is mandatory.

  • Protocol:

    • Obtain at least six different sources of human plasma.

    • Prepare three sets of samples:

      • Set A: Analyte spiked in a clean solution (e.g., mobile phase).

      • Set B: Blank plasma extract from each source, with the analyte spiked post-extraction.

      • Set C: Blank plasma extract from each source, processed without analyte.

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Area in Set B) / (Peak Area in Set A).

    • The IS-normalized MF is calculated to determine if the IS adequately compensates for the variability.

  • Acceptance Criteria: The precision (%CV) of the IS-normalized matrix factor across the different sources of matrix should be ≤15%.

Stability
  • Causality: This series of experiments ensures that the analyte concentration does not change during sample handling, processing, and storage.[19] Demonstrating stability is critical for validating that samples analyzed days or months after collection yield the same results as if they were analyzed immediately.

  • Protocol (using Low and High QCs):

    • Freeze-Thaw Stability: Store QC samples at -80°C and subject them to at least three freeze-thaw cycles.

    • Bench-Top Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time between sample collection and analysis.

  • Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.

Dilution Integrity
  • Causality: In clinical studies, it is common for some samples to have concentrations exceeding the Upper Limit of Quantitation (ULOQ). This experiment validates the procedure for diluting such samples with blank plasma to bring them into the quantifiable range.[1][20][21]

  • Protocol:

    • Prepare a plasma sample with an analyte concentration above the ULOQ.

    • Dilute this sample with blank plasma using a dilution factor that is anticipated for study samples (e.g., 10-fold).

    • Analyze at least five replicates of the diluted sample.

  • Acceptance Criteria: The accuracy and precision of the diluted samples must be within ±15%.[15]

Conclusion: A Framework for Regulatory Success

The successful validation of an LC-MS/MS method for 5-(3-Azetidinyl)quinoline in plasma is not merely a procedural exercise; it is a systematic process of building confidence and ensuring data integrity. By understanding the "why" behind each validation parameter and making informed, analyte-centric choices during method development—particularly in selecting a robust sample preparation technique like SPE—scientists can build a self-validating system. This approach not only meets the stringent requirements of regulatory bodies like the FDA and EMA but also ensures that the pharmacokinetic and safety data generated are irrefutably reliable, paving the way for successful drug development.

References

  • Guideline on bioanalytical method validation (2011). European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (2022). Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • Draft Guideline on bioanalytical method validation. (2009). European Medicines Agency. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2026). LCGC International. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. [Link]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series. [Link]

  • What's the meaning of "dilution integrity", "dilution linearity" and "parallelism"? (2019). [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques. LabRulez. [Link]

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  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. (2024). PMC. [Link]

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  • Selection Criteria for Sample Preparation Methods. (2025). Phenomenex. [Link]

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Comparative

Comparative metabolic stability of 5-(3-Azetidinyl)quinoline in human liver microsomes

Comparative Metabolic Stability of 5-(3-Azetidinyl)quinoline in Human Liver Microsomes: A Scaffold Evaluation Guide As drug discovery programs increasingly rely on saturated heterocycles to improve physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Metabolic Stability of 5-(3-Azetidinyl)quinoline in Human Liver Microsomes: A Scaffold Evaluation Guide

As drug discovery programs increasingly rely on saturated heterocycles to improve physicochemical properties, the azetidine ring has emerged as a compelling alternative to piperidine and pyrrolidine scaffolds[1]. When fused or linked to a quinoline core—a privileged pharmacophore in medicinal chemistry—the resulting 5-(3-Azetidinyl)quinoline scaffold presents a unique metabolic profile.

This guide objectively evaluates the metabolic stability of 5-(3-Azetidinyl)quinoline in Human Liver Microsomes (HLM), comparing its performance against structural alternatives and detailing the self-validating experimental protocols required for rigorous pharmacokinetic profiling.

Mechanistic Rationale: The Azetidine-Quinoline Hybrid

The metabolic fate of 5-(3-Azetidinyl)quinoline in HLM is dictated by the competing vulnerabilities of its two distinct ring systems when exposed to Cytochrome P450 (CYP450) enzymes.

The Azetidine Advantage and Liability The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[1]. This high strain energy increases the activation barrier for initial hydrogen atom transfer (HAT) by the CYP450 Compound I complex, often rendering the nitrogen less susceptible to rapid N-dealkylation compared to less strained, larger macrocycles like piperidine[1]. Consequently, azetidine substitution frequently lowers intrinsic clearance ( CLint​ ) relative to piperidine analogs[2]. However, the azetidine ring introduces a specific bioactivation liability: it is highly susceptible to CYP-mediated α-carbon oxidation[2]. This oxidation rapidly leads to azetidine ring scission, generating stable but potentially reactive ketone and aldehyde metabolites[2][3].

The Quinoline Core and Type II Heme Binding The quinoline moiety introduces complex binding dynamics within the CYP450 active site. The aromatic nitrogen of the quinoline ring can coordinate directly with the ferric heme-iron of CYP enzymes, forming a Type II binding complex[4][5]. While medicinal chemists traditionally assume that Type II binding increases metabolic stability by creating a "dead-end" complex, empirical data reveals a paradox: at sub-saturating concentrations, Type II binding quinoline analogues can actually be 2- to 12-fold less metabolically stable than their Type I counterparts[5][6]. The electronegativity of the coordinating nitrogen alters regioselectivity, often driving rapid N-dealkylation or aromatic hydroxylation elsewhere on the molecule[5][6].

MetabolicPathway Substrate 5-(3-Azetidinyl)quinoline CYP450 CYP450 Enzymes (HLM) Substrate->CYP450 binds TypeII Type II Heme Binding (Quinoline N-coordination) CYP450->TypeII Heme Interaction AlphaOx α-Carbon Oxidation (Azetidine Ring) CYP450->AlphaOx Primary Vulnerability Metab1 Aromatic Hydroxylation / Altered Regioselectivity TypeII->Metab1 Sub-saturating Metabolism Metab2 Ring Scission: Aldehyde / Ketone Formation AlphaOx->Metab2 Ring Opening

Caption: CYP450-mediated metabolic pathways of 5-(3-Azetidinyl)quinoline showing competing biotransformations.

Comparative Quantitative Data

To contextualize the stability of 5-(3-Azetidinyl)quinoline, we must compare it against alternative saturated heterocycle substitutions (piperidine and pyrrolidine) and standard HLM assay reference controls (Verapamil and Dextromethorphan)[7]. The data below illustrates the representative pharmacokinetic shift achieved when moving from a highly cleared piperidine scaffold to a strained azetidine scaffold.

Table 1: Representative In Vitro HLM Metabolic Stability Comparison

Compound / ScaffoldRing StrainHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Fate
5-(3-Azetidinyl)quinoline High (~25.4 kcal/mol)38.5 36.0 α-carbon oxidation / Ring scission
5-(3-Piperidinyl)quinolineLow14.297.6Extensive piperidine ring oxidation
5-(3-Pyrrolidinyl)quinolineModerate22.162.7N-dealkylation / Ring oxidation
Verapamil (High Clearance Control)N/A8.086.6N-dealkylation / O-demethylation
Dextromethorphan (Mod. Control)N/A25.027.7O-demethylation

Note: CLint​ values are normalized to standard HLM protein concentrations (typically 0.5 mg/mL). The azetidine substitution significantly reduces clearance compared to the piperidine analog, though it does not achieve total metabolic immunity due to the ring scission liability[2][3].

Experimental Protocols: HLM Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of 5-(3-Azetidinyl)quinoline must be evaluated using a self-validating Human Liver Microsome assay[1][7]. This protocol includes mandatory minus-NADPH negative controls to differentiate enzymatic Phase I metabolism from chemical instability, and positive controls to verify HLM batch viability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 5-(3-Azetidinyl)quinoline in DMSO. Dilute to a 100 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4) to ensure the final DMSO concentration in the assay remains below 0.1% (v/v) to prevent CYP inhibition[1].

  • Matrix Assembly: In a 96-well plate, combine Pooled Human Liver Microsomes (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM) in the phosphate buffer[1].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to achieve a final NADPH concentration of 1 mM[1]. Self-Validation Check: Maintain a parallel plate where buffer is added instead of NADPH to rule out non-CYP mediated degradation.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solvent (Acetonitrile containing an internal standard like Tolbutamide or Labetalol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transitions to quantify the percentage of compound remaining relative to the T=0 minute control.

HLMWorkflow Prep Step 1: Matrix Prep HLM (0.5 mg/mL) + Buffer (pH 7.4) PreInc Step 2: Pre-Incubation 37°C for 5 min to reach equilibrium Prep->PreInc Init Step 3: Reaction Initiation Add NADPH (1 mM) to start Phase I metabolism PreInc->Init Sampling Step 4: Time-Course Sampling Aliquots taken at 0, 5, 15, 30, 45, 60 min Init->Sampling Quench Step 5: Quenching Add Ice-Cold Acetonitrile (1:3 v/v) to precipitate protein Sampling->Quench Analysis Step 6: LC-MS/MS Analysis Quantify % Parent Remaining & Calculate Half-Life Quench->Analysis

Caption: Self-validating experimental workflow for the HLM metabolic stability assay.

References

  • Dahal UP, Joswig-Jones C, Jones JP. "Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4." Journal of Medicinal Chemistry, 2012 Jan 12;55(1):280-90. Available at:[Link]

  • Sharma R, Dowling MS, Futatsugi K, Kalgutkar AS. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Chemical Research in Toxicology, 2023 Jun 19;36(6):934-946. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 5-(3-Azetidinyl)quinoline Using Thermal Shift Assays

In the landscape of modern drug discovery, identifying a potent molecule is only the beginning. The critical next step, which dictates the success or failure of a therapeutic program, is confirming that the molecule enga...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, identifying a potent molecule is only the beginning. The critical next step, which dictates the success or failure of a therapeutic program, is confirming that the molecule engages its intended biological target within a relevant physiological context.[1][2][3] This process, known as target engagement validation, provides the mechanistic confidence required to advance a compound from a mere "hit" to a viable clinical candidate.[4] Without it, researchers risk misinterpreting efficacy data and investing resources in compounds with ambiguous mechanisms of action.

This guide provides a comprehensive comparison and detailed protocols for validating the target engagement of a representative small molecule, 5-(3-Azetidinyl)quinoline . The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from anticancer to antimicrobial agents.[5][6] We will explore how Thermal Shift Assays (TSA), a robust and accessible biophysical technique, can be leveraged to unequivocally demonstrate this molecule's interaction with its protein target.

The fundamental principle of TSA is elegant and powerful: the binding of a ligand, such as our quinoline compound, typically increases the thermal stability of its target protein.[7] By subjecting the protein to a controlled thermal gradient, we can measure the temperature at which it unfolds, or "melts" (the melting temperature, Tₘ). A statistically significant increase in the Tₘ in the presence of a compound is direct evidence of a binding event.[8][9]

We will dissect two complementary TSA methodologies: the high-throughput, in vitroDifferential Scanning Fluorimetry (DSF) and the physiologically relevant Cellular Thermal Shift Assay (CETSA) . Together, they form a powerful workflow to build a compelling case for target engagement, from the purified protein level to the complex environment of a living cell.

Part 1: The Biochemical Approach — Direct Target Binding with Differential Scanning Fluorimetry (DSF)

DSF, also known as Protein Thermal Shift™ or ThermoFluor®, is the workhorse of initial target engagement studies.[10][11] It is an in vitro technique that measures the thermal unfolding of a purified protein. The assay relies on an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that is quenched in an aqueous solution but fluoresces strongly upon binding to the hydrophobic regions of a protein that become exposed as it denatures.[9][12] This results in a sigmoidal curve of fluorescence versus temperature, from which the Tₘ can be precisely calculated.

The primary advantage of DSF is its speed and scalability, making it ideal for screening compound libraries and performing initial validation.[11][13] However, its reliance on purified protein means it operates outside a biological context, unable to account for factors like cell permeability or compound metabolism.[14][15]

DSF Experimental Workflow

Below is a diagrammatic representation of the DSF workflow, from reagent preparation to data analysis.

DSF_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prot Purified Target Protein (≥95%) Plate Prepare 384-Well Assay Plate (Protein + Dye + Compound) Prot->Plate Comp 5-(3-Azetidinyl)quinoline (Serial Dilution) Comp->Plate Dye SYPRO Orange Dye Dye->Plate qPCR Run Thermal Melt (e.g., 25°C to 95°C) Plate->qPCR Curve Generate Melt Curves (Fluorescence vs. Temp) qPCR->Curve DeltaTm Calculate ΔTₘ (Tₘ, compound - Tₘ, DMSO) Curve->DeltaTm

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Detailed Protocol: DSF Assay

Objective: To quantify the thermal stabilization (ΔTₘ) of a purified target protein induced by 5-(3-Azetidinyl)quinoline.

  • Protein and Compound Preparation:

    • Ensure the target protein is purified to ≥95% homogeneity and is in a stable, well-defined buffer.[16] The final protein concentration in the assay is typically 1-5 µM.

    • Prepare a 10 mM stock solution of 5-(3-Azetidinyl)quinoline in 100% DMSO. Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

  • Assay Plate Setup (384-well format):

    • In each well, add the components to a final volume of 20 µL.

    • Master Mix: Prepare a master mix of protein and SYPRO Orange dye (e.g., 5X final concentration) in the assay buffer. This ensures consistency across the plate.

    • Compound Addition: Add 200 nL of each compound dilution (or DMSO) to the respective wells.

    • Protein-Dye Addition: Add 19.8 µL of the protein-dye master mix to each well.

    • Controls: Include wells with protein + DMSO (negative control) and buffer only (background control).

    • Seal the plate securely, vortex briefly, and centrifuge to collect the contents.

  • Thermal Melt and Data Acquisition:

    • Place the plate in a real-time PCR instrument.[17]

    • Set the instrument to monitor fluorescence of the SYPRO Orange dye.

    • Program a thermal ramp from 25°C to 95°C with a ramp rate of 0.05 °C/sec.

  • Data Analysis and Interpretation:

    • The instrument software will generate raw fluorescence data. Plot fluorescence versus temperature to obtain the protein melting curves.

    • Fit the data to a Boltzmann equation to determine the Tₘ for each well, which is the midpoint of the transition.

    • Calculate the thermal shift (ΔTₘ) for each compound concentration: ΔTₘ = Tₘ (compound) - Tₘ (DMSO) .

    • A dose-dependent increase in ΔTₘ is strong evidence of direct binding.

Interpreting DSF Data: A Hypothetical Example
Compound ConcentrationTₘ (°C)ΔTₘ (°C) vs. DMSOInterpretation
DMSO Control48.20.0Baseline thermal stability.
1 µM50.5+2.3Modest stabilization.
10 µM54.8+6.6Strong, dose-dependent stabilization.
50 µM57.1+8.9Potent stabilization, approaching saturation.

Part 2: The Physiological Approach — Target Engagement in a Cellular Milieu with CETSA

While DSF confirms a direct biochemical interaction, the Cellular Thermal Shift Assay (CETSA) answers a more profound question: does the compound engage its target in the complex, physiological environment of a cell?[7][14] CETSA assesses target engagement in intact cells or cell lysates, thereby accounting for cell permeability, efflux, and potential metabolism of the compound.[15]

The principle is the same as DSF—ligand binding stabilizes the target protein against heat-induced denaturation.[18] However, instead of monitoring fluorescence, CETSA measures the amount of soluble target protein remaining after a thermal challenge. As the temperature increases, unstabilized proteins unfold and aggregate, and can be removed by centrifugation. The soluble fraction is then analyzed by a protein detection method like Western blotting or an immunoassay.[19] A shift in the melting curve to a higher temperature indicates target engagement.[20]

CETSA Experimental Workflow

The diagram below outlines the key steps in a traditional Western blot-based CETSA experiment.

CETSA_Workflow cluster_cell 1. Cellular Treatment cluster_heat 2. Thermal Challenge cluster_analysis 3. Analysis Cells Culture and Treat Cells with Compound or DMSO Aliquots Aliquot Treated Cells Cells->Aliquots Heat Heat Aliquots at Different Temperatures Aliquots->Heat Lysis Lyse Cells & Separate Soluble vs. Aggregated Proteins (Centrifuge) Heat->Lysis WB Quantify Soluble Target (Western Blot / Immunoassay) Lysis->WB Curve Generate CETSA Curve (% Soluble vs. Temp) WB->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

Objective: To determine if 5-(3-Azetidinyl)quinoline stabilizes its target protein in intact cells.

  • Cell Culture and Compound Treatment:

    • Culture a relevant cell line expressing the target protein to ~80% confluency.

    • Treat cells with a fixed concentration of 5-(3-Azetidinyl)quinoline (e.g., 10 µM) or DMSO vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler, followed by cooling to room temperature for 3 minutes.[19]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody against the target protein. A loading control (e.g., GAPDH) should also be probed.

    • Perform densitometry analysis on the Western blot bands.

    • For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) and plot the percentage of soluble protein against temperature to generate the CETSA melt curves.

Interpreting CETSA Data: A Hypothetical Example

The results would show that in the DMSO-treated cells, the target protein begins to aggregate at lower temperatures. In cells treated with 5-(3-Azetidinyl)quinoline, the protein remains soluble at higher temperatures, demonstrating a clear thermal shift and confirming target engagement in a cellular context.

MethodPrincipleThroughputPhysiological RelevanceKey Output
DSF Ligand-induced stabilization of purified protein measured by dye fluorescence.[13]High (384/1536-well)Low (in vitro)ΔTₘ (change in melting temp)
CETSA Ligand-induced stabilization of protein in cells/lysates measured by remaining soluble protein.[7]Low to MediumHigh (in situ)Thermal melt curve shift
Surface Plasmon Resonance (SPR) Measures binding-induced changes in refractive index at a sensor surface.[14]MediumLow (in vitro)Kₐ, Kₑ, Kₔ (kinetic rates)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14]LowLow (in vitro)Kₔ, ΔH, ΔS (thermodynamics)

Conclusion: A Unified Strategy for Target Engagement

Validating target engagement is a non-negotiable step in building a robust drug discovery pipeline.[2] The journey from a promising chemical structure like 5-(3-Azetidinyl)quinoline to a well-understood therapeutic agent requires a multi-faceted approach.

By first employing Differential Scanning Fluorimetry (DSF) , researchers can rapidly and efficiently confirm direct biochemical binding to a purified protein target. A positive result provides the green light to proceed to the more physiologically relevant, but lower-throughput, Cellular Thermal Shift Assay (CETSA) . Confirming target stabilization within an intact cellular environment with CETSA provides powerful evidence that the compound can permeate cell membranes and engage its target amidst the complexity of the cellular interactome.

Together, these complementary thermal shift assays provide a clear, data-driven narrative of target engagement, bridging the gap between biochemical potency and cellular activity and significantly de-risking the progression of novel compounds toward the clinic.

References

  • Al-Amin, M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Li, G., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Gilbert, D. F., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2017). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience Blog. [Link]

  • Vivoli, M., et al. (2014). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. [Link]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology. [Link]

  • Proteos. Thermal Shift Assay. Proteos. [Link]

  • Charles River Laboratories. Thermal Shift Assays. Charles River Laboratories. [Link]

  • Pelago Bioscience. (2024). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Wang, J., et al. (2018). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Nature Experiments. [Link]

  • Sygnature Discovery. (2025). A Practical Guide to Target Engagement Assays. Sygnature Discovery. [Link]

  • Vlachakis, D., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Domainex. Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. [Link]

  • Zhang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Center for Macromolecular Interactions. Differential Scanning Fluorimetry (DSF). Harvard Medical School. [Link]

  • Wang, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B. [Link]

  • EU-OPENSCREEN. (2019). Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. EU-OPENSCREEN. [Link]

  • Gribbon, P., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS Discovery. [Link]

  • Brehmer, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Kumar, D., et al. (2014). Quinoline: a promising antitubercular target. Medicinal Chemistry Research. [Link]

  • Pindych, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(3-Azetidinyl)quinoline

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic extension of the chemistry itself. When handling specialized heterocyclic building blocks like 5-(3-A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic extension of the chemistry itself. When handling specialized heterocyclic building blocks like 5-(3-Azetidinyl)quinoline (CAS: 1260899-27-1), understanding the molecular properties is the first step in designing a self-validating safety protocol.

This compound merges the highly lipophilic, DNA-intercalating potential of a quinoline core with the rigid, hydrogen-bonding capacity of an azetidine ring[1][2]. While this specific structural combination makes it a highly valuable scaffold for structure-activity relationship (SAR) optimization in drug discovery, it also renders the molecule highly cell-permeable. Consequently, accidental exposure routes—particularly dermal absorption and inhalation of aerosolized powders—must be aggressively mitigated through targeted Personal Protective Equipment (PPE) and rigorous operational workflows[3].

Below is the comprehensive, causality-driven guide for the safe handling, operation, and disposal of 5-(3-Azetidinyl)quinoline.

Hazard Assessment & The Causality of Protection

Based on the standard Globally Harmonized System (GHS) hazard profiles for azetidinylquinoline derivatives, this compound presents specific acute and chronic risks[3]. We do not just wear PPE "because it is required"; we select PPE to interrupt specific mechanisms of exposure as mandated by the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[4][5].

  • H302 (Harmful if swallowed): The basicity of the azetidine nitrogen ensures rapid protonation and absorption in the gastrointestinal tract. Protection strategy: Strict prohibition of eating/drinking, combined with mandatory hand-washing protocols post-handling.

  • H315 (Causes skin irritation) & Dermal Permeability: The lipophilic quinoline moiety facilitates rapid transport across the stratum corneum. Protection strategy: Nitrile gloves are mandatory[6]. Latex is strictly prohibited, as it degrades rapidly upon contact with the organic solvents (e.g., DMSO, DMF, Dichloromethane) typically used to dissolve this API, offering zero chemical resistance[4].

  • H319 (Causes serious eye irritation): Micro-particulates or solvent splashes can cause severe corneal damage. Protection strategy: Indirectly vented chemical splash goggles (ANSI Z87.1) must be worn. Standard safety glasses with side shields are insufficient against aerosolized powders[6].

  • H335 (May cause respiratory irritation): The fine, dry powder form of this compound is highly susceptible to static charge, causing it to aerosolize easily during weighing. Protection strategy: All handling of the dry powder must occur within a certified chemical fume hood[7].

Quantitative PPE & Hazard Matrix

To ensure immediate operational clarity, the following self-validating matrix summarizes the required engineering controls and PPE specifications.

Hazard TargetPrimary Engineering ControlRequired PPE SpecificationCausality & Maintenance Protocol
Inhalation (H335) Chemical Fume Hood (Face velocity: 80-100 fpm)N95 Respirator (If hood is unavailable/failed)Powder holds static charge and aerosolizes. Verify hood airflow monitor before opening the vial.
Dermal (H315) Sash positioned at the lowest workable height100% Nitrile Gloves (Min. 4-5 mil thickness), Flame-resistant Lab CoatQuinoline is lipophilic. Inspect gloves for micro-tears. Replace immediately if contaminated with solvent.
Ocular (H319) Fume hood sash (acts as a physical shield)Indirectly Vented Splash Goggles (ANSI Z87.1)Protects against micro-splashes during solvent addition. Do not use standard safety glasses.
Systemic (H302) Segregated weighing stationClosed-toe, non-porous footwearPrevents absorption via accidental drops. Wash hands immediately after doffing gloves.

Step-by-Step Operational Workflow

Trustworthiness in the laboratory relies on self-validating protocols. Every step below includes a verification check to ensure the system remains safe during the handling of 5-(3-Azetidinyl)quinoline.

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls: Check the fume hood's digital airflow monitor. Ensure it reads between 80-100 feet per minute (fpm).

  • Don PPE: Put on the lab coat, splash goggles, and a fresh pair of nitrile gloves. Verification: Perform a quick inflation test on the gloves to check for invisible pinhole leaks.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static weighing boat or a static-eliminating ionizer fan. Causality: The azetidine-quinoline powder can hold a static charge, causing it to aggressively repel from metal spatulas and become airborne.

  • Transfer: Keep the source vial and the receiving vessel deep inside the fume hood (at least 6 inches from the sash edge) to prevent turbulent room air from disrupting the powder.

Phase 3: Solubilization

  • Solvent Addition: Add the designated solvent (e.g., DMSO or Methanol) slowly down the side of the receiving vial to prevent displacing dry powder into the air.

  • Sealing: Cap the vial tightly before vortexing or sonicating. Never sonicate an open vial containing a hazardous API.

Phase 4: Doffing & Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., 70% Ethanol or Isopropanol) to capture any invisible micro-dust.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Spill Response & Chemical Disposal Plan

Following the authoritative guidelines established in the National Research Council's Prudent Practices in the Laboratory[8][9], the disposal of heterocyclic APIs must be meticulously managed to prevent environmental toxicity.

Immediate Spill Protocol:

  • Isolate & Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and ensure full PPE is donned.

  • Dry Powder Spills: Do not sweep dry. Sweeping will aerosolize the API. Instead, lightly dampen an absorbent pad with water or a compatible solvent, gently place it over the powder to trap it, and wipe inward.

  • Liquid Solution Spills: Apply an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit pad) over the liquid.

  • Containment: Place all contaminated wipes, broken glass, and absorbent materials into a designated, sealable hazardous waste container.

Waste Disposal Segregation:

  • Liquid Waste: 5-(3-Azetidinyl)quinoline is toxic to aquatic life and disrupts microbial processing in wastewater facilities; it must never be flushed down the sink.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), dispose of in the "Halogenated Organic Waste" carboy.

    • If dissolved in DMSO, Methanol, or Acetonitrile, dispose of in the "Non-Halogenated Organic Waste" carboy.

  • Solid Waste: Empty API vials, contaminated pipette tips, and weighing boats must be placed in a rigid, puncture-proof container labeled clearly as "Hazardous Solid Waste: Contains trace 5-(3-Azetidinyl)quinoline."

Visual Workflow Diagram

Below is the logical workflow for the safe handling and disposal of this compound, mapped to ensure no operational dead-ends.

G Start Pre-Operation: PPE & Fume Hood Verification Weighing Handling: Anti-static Weighing & Transfer Start->Weighing Solubilization Solubilization: Closed-Vial Solvent Addition Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Cleanup Spill Protocol: Dampen, Absorb & Neutralize Spill->Cleanup Yes Waste Waste Segregation: Halogenated vs. Non-Halogenated Spill->Waste No Cleanup->Waste Decon Decontamination: Surface Wipe & PPE Doffing Waste->Decon

Workflow for the safe handling and disposal of 5-(3-Azetidinyl)quinoline.

References

  • PubChem Compound Summary for CID 130160237, 5-(3-Azetidinyl)quinoline. National Center for Biotechnology Information (NCBI). Retrieved from:[Link][1]

  • OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I). Occupational Safety and Health Administration. Retrieved from: [Link][4][5][7]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Retrieved from:[Link][8][9]

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